Navamepent
Description
Properties
CAS No. |
1251537-11-7 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate |
InChI |
InChI=1S/C18H24O4/c1-4-10-16(19)11-7-5-6-8-12-17(20)13-9-14-18(21)22-15(2)3/h1,5-7,11,15-17,19-20H,9-10,13-14H2,2-3H3/b6-5+,11-7+/t16-,17-/m1/s1 |
InChI Key |
ZVOCIIHCJJEFRQ-BHXBHYJPSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC[C@@H](C#C/C=C/C=C/[C@@H](CC#C)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Navamepent; RX-10045; RX10045; RX 10045 |
Origin of Product |
United States |
Foundational & Exploratory
An in-depth technical guide on the core understanding of navamepent (RX-10045), a novel ophthalmic drug candidate, is presented below for researchers, scientists, and drug development professionals. This guide focuses on its formulation, preclinical evaluation, and available clinical data.
Introduction to this compound
This compound (also known as RX-10045) is an isopropyl ester prodrug of a resolvin, developed for the treatment of ocular inflammation and pain.[1] Resolvins are a class of specialized pro-resolving mediators (SPMs) that are endogenously produced and play a critical role in the active resolution of inflammation. As a prodrug, this compound is designed to be metabolized into its active form, RX-10008, after administration.[1] It has been investigated in a Phase 2 clinical trial for its efficacy and safety in managing inflammation and pain following cataract surgery.[1]
Formulation and Physicochemical Properties
This compound is formulated as an aqueous nanomicellar solution to overcome the challenges associated with the topical delivery of hydrophobic molecules to the eye.
Quantitative Data on Formulation
| Parameter | Value | Source |
| Drug Concentration | 0.1% (w/v) | [1] |
| Micelle Mean Diameter | ~12 nm | [1] |
| Micelle Surface Charge | Low negative | |
| Excipient Ratio (Hydrogenated Castor-Oil : Octoxynol-40) | 1.0 : 0.05 (wt%) | |
| Molecular Formula | C18H24O4 | |
| Molecular Weight | 304.38 g/mol |
Preclinical Evaluation
A series of preclinical studies have been conducted to assess the ocular compatibility, tissue distribution, and cellular uptake of the this compound nanomicellar ophthalmic solution.
Experimental Protocols
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In Vivo Ocular Irritation and Safety Studies:
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Animal Model: New Zealand albino rabbits.
-
Administration: Topical drop administration of the 0.1% RX-10045 micellar solution.
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Assessments:
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Hackett-McDonald ocular irritation scores were recorded to evaluate tolerability.
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Intraocular pressure was monitored.
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Electroretinography was performed to assess for any potential retinal damage after multiple doses.
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-
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Ocular Tissue Distribution Studies:
-
Animal Model: New Zealand albino rabbits.
-
Methodology: Following topical administration of the RX-10045 solution, ocular tissues were collected.
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Analysis: Drug concentrations in various anterior and posterior ocular tissues, including the retina/choroid, were measured to determine the distribution of the active metabolite, RX-10008.
-
-
In Vitro Cellular Uptake Studies:
-
Objective: To investigate the role of efflux transporters in the cellular accumulation of this compound.
-
Methodology: Cell viability and uptake studies were conducted in the presence and absence of specific inhibitors for P-glycoprotein (P-gp; inhibited by GF120918 and ketoconazole), Multidrug Resistance-Associated Protein 2 (MRP2; inhibited by MK571), and Breast Cancer Resistance Protein (BCRP; inhibited by β-estradiol). An increased accumulation of RX-10045 in the presence of these inhibitors would suggest that it is a substrate for these efflux pumps.
-
Experimental Workflow Diagram
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navamepent (RX-10045) is a synthetic isopropyl ester prodrug of a resolvin E1 (RvE1) analogue, RX-10008. Developed for ophthalmic applications, it has shown potent anti-inflammatory and pro-resolving properties in preclinical models of ocular inflammation and injury. This compound was primarily investigated for the treatment of dry eye syndrome, where it demonstrated the ability to reduce corneal inflammation, prevent goblet cell loss, and improve tear volume. Additionally, it has been shown to reduce corneal haze in a rabbit model of photorefractive keratectomy (PRK). The mechanism of action is presumed to be mediated through the activation of the Chemokine-like Receptor 1 (CMKLR1), a G protein-coupled receptor involved in resolving inflammation. While this compound advanced to Phase II clinical trials and showed promising results in symptom improvement for dry eye patients, it was not pursued for further development due to equivocal efficacy results in later stages. This technical guide provides a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and the underlying mechanism of action of this compound.
Chemical and Physical Properties
This compound is a synthetic analogue of the endogenous fatty acid metabolite, resolvin E1. It is formulated as an isopropyl ester prodrug, which undergoes rapid hydrolysis in biological matrices to its active acid form, RX-10008.
| Property | Value |
| IUPAC Name | propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate |
| Synonyms | RX-10045 |
| Molecular Formula | C18H24O4 |
| Molar Mass | 304.386 g·mol−1 |
| CAS Number | 1251537-11-7 |
Mechanism of Action
This compound is presumed to exert its anti-inflammatory and pro-resolving effects by acting as an agonist at the Chemokine-like Receptor 1 (CMKLR1), similar to its natural analogue, resolvin E1. CMKLR1 is a G protein-coupled receptor expressed on various immune cells, including macrophages and neutrophils, as well as on corneal epithelial cells. Activation of CMKLR1 by resolvins is known to initiate signaling cascades that lead to the resolution of inflammation.
Signaling Pathway
The binding of this compound's active form (RX-10008) to CMKLR1 is thought to trigger a cascade of intracellular events aimed at dampening the inflammatory response and promoting tissue healing. This includes the inhibition of pro-inflammatory cytokine release and the promotion of anti-inflammatory and pro-resolving mediators.
Preclinical Pharmacology
In Vitro Studies
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Anti-inflammatory Effects: In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory and cell survival benefits. It has been shown to inhibit the release of several key pro-inflammatory mediators from corneal epithelial cells.
In Vivo Studies
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Dry Eye Models: In murine models of dry eye, topical application of this compound was found to be highly efficacious. It demonstrated the ability to decrease corneal inflammation, reduce corneal epithelial damage, prevent the loss of goblet cells, and improve tear volume.
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Corneal Haze Model: In a rabbit model of photorefractive keratectomy (PRK)-induced corneal haze, topical administration of 0.1% this compound significantly reduced corneal opacity at one month post-surgery compared to a vehicle control. A trend towards lower myofibroblast generation was also observed in the 0.1% this compound-treated group.
| Preclinical Model | Key Findings | Reference |
| Murine Dry Eye Model | Decreased corneal inflammation, reduced epithelial damage, prevented goblet cell loss, improved tear volume. | |
| Rabbit PRK Model | Significantly reduced corneal opacity with 0.1% this compound. |
Clinical Development
This compound was evaluated in Phase II clinical trials for the treatment of dry eye syndrome.
Phase II Clinical Trial in Dry Eye Syndrome
A multi-center, randomized, placebo-controlled, double-masked study evaluated the efficacy of this compound (0.09%) in patients with dry eye disease. The trial, identified as NCT01675570, showed a significant dose-dependent improvement from baseline in patient-reported symptoms, including dryness, stinging, burning, and ocular discomfort. This compound was superior to placebo on the primary symptomatic endpoint. A 75% reduction from baseline in central corneal staining was also observed, which approached statistical significance over placebo.
| Clinical Trial Identifier | Phase | Indication | Key Outcomes |
| NCT01675570 | II | Dry Eye Disease | Significant improvement in patient-reported symptoms; trend towards reduced corneal staining. |
Despite these positive early-stage results, the development of this compound was not pursued further due to what was described as "equivocal efficacy results" in subsequent evaluations.
Pharmacokinetics and Drug Interactions
Interaction with Efflux and Influx Transporters
Studies using Madin-Darby canine kidney (MDCK) cells transfected with human transporters have identified this compound as a substrate and/or inhibitor of several efflux and influx transporters. This interaction may limit its permeability across the corneal epithelium and could be a factor in its observed clinical efficacy.
| Transporter | IC50 (µM) | Interaction Type |
| P-glycoprotein (P-gp) | 239 ± 11.2 | Substrate/Inhibitor |
| Multidrug Resistance-Associated Protein 2 (MRP2) | 291 ± 79.2 | Substrate/Inhibitor |
| Breast Cancer Resistance Protein (BCRP) | 300 ± 42 | Substrate/Inhibitor |
| Organic Cation Transporter 1 (OCT-1) | Not Quantified | Strong Inhibitor |
Experimental Protocols
Rabbit Corneal Haze Model
Methodology:
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Animal Model: New Zealand white rabbits.
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Surgical Procedure: A -9.0 diopter photorefractive keratectomy (PRK) was performed on one eye of each rabbit to induce corneal haze.
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Treatment Groups: Rabbits were randomized to receive topical treatment with 0.1% this compound, 0.01% this compound, or a vehicle control.
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Dosing Regimen: 30 µL of the assigned solution was administered topically every 4 hours for 5 days, starting immediately after PRK.
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Efficacy Endpoints: At 1 month post-PRK, corneal haze was graded by a masked observer using a slit-lamp. Immunohistochemistry for α-smooth muscle actin (α-SMA) was performed on corneal sections to quantify myofibroblast density.
In Vitro Transporter Interaction Assay
Methodology:
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Cell Lines: Madin-Darby canine kidney (MDCKII) cells stably transfected with human P-glycoprotein (MDR1), MRP2, or BCRP are used.
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Substrates: Radiolabeled substrates specific for each transporter are utilized (e.g., [3H]-digoxin for P-gp, [3H]-vinblastine for MRP2, and [3H]-abacavir for BCRP).
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Inhibition Assay: The transfected cells are incubated with the respective radiolabeled substrate in the presence of varying concentrations of this compound.
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Measurement: The intracellular accumulation of the radiolabeled substrate is measured using scintillation counting.
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Data Analysis: The concentration of this compound that inhibits 50% of the transporter activity (IC50) is calculated from dose-response curves.
Conclusion
This compound (RX-10045) is a well-characterized resolvin E1 analogue with demonstrated anti-inflammatory and pro-resolving properties in the context of ocular surface disease. Preclinical studies highlighted its potential in treating dry eye and mitigating corneal haze. While early clinical data for dry eye syndrome were encouraging, the compound's development was halted. The interaction of this compound with ocular surface transporters may have played a role in its clinical efficacy profile. The information compiled in this technical guide provides a valuable resource for researchers and drug development professionals interested in the biology of resolvins and their therapeutic potential in ophthalmology and other inflammatory conditions.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Navamepent (also known as RX-10045) is a synthetic analogue of Resolvin E1 (RvE1), a member of the specialized pro-resolving mediator (SPM) family of lipids. SPMs are endogenous molecules derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation, a process distinct from traditional anti-inflammatory mechanisms. By mimicking the action of RvE1, this compound offers a novel therapeutic approach for managing ocular inflammatory conditions, such as dry eye disease and allergic conjunctivitis, by promoting the natural resolution of inflammation rather than simply suppressing its initiation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Mechanism of Action: Emulating the Pro-Resolving Effects of Resolvin E1
This compound, as an analogue of RvE1, is designed to engage the same receptors and signaling pathways to exert its pro-resolving effects. RvE1 interacts with two main G protein-coupled receptors (GPCRs): ChemR23 (also known as chemerin receptor 1 or CMKLR1) and BLT1 (leukotriene B4 receptor 1).[1][2] The engagement of these receptors by this compound is believed to initiate a cascade of intracellular events that collectively dampen inflammation and promote tissue healing.
ChemR23 Signaling Pathway
Activation of the ChemR23 receptor by RvE1 is a primary mechanism for its anti-inflammatory and pro-resolving actions.[1][3] This interaction initiates signaling through multiple downstream pathways, including the PI3K/Akt and ERK pathways.[1] Activation of these pathways leads to the inhibition of the pro-inflammatory transcription factor NF-κB, thereby reducing the production of inflammatory cytokines. Furthermore, ChemR23 signaling enhances the phagocytic activity of macrophages, a critical step in clearing apoptotic cells and cellular debris from the site of inflammation, thus facilitating a return to tissue homeostasis.
BLT1 Signaling Pathway
The interaction of RvE1 with the BLT1 receptor is characterized by partial agonism. The primary ligand for BLT1 is leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator that chemoattracts neutrophils to sites of inflammation. By acting as a partial agonist, RvE1 can compete with LTB4 for binding to BLT1, thereby dampening the pro-inflammatory signaling cascade initiated by LTB4. This competitive inhibition reduces neutrophil infiltration and activation, contributing to the resolution of inflammation.
Quantitative Data Presentation
Receptor Binding Affinity of Resolvin E1
As this compound is a direct analogue of RvE1, the binding affinities of RvE1 for its receptors provide a strong indication of the expected affinities for this compound.
| Ligand | Receptor | Dissociation Constant (Kd) | Cell Type/System |
| Resolvin E1 | ChemR23 | 11.3 ± 5.4 nM | Recombinant human ChemR23 |
| Resolvin E1 | BLT1 | 48.3 nM | Human PMN membrane fractions |
| Resolvin E1 | BLT1 | 45 nM | Recombinant human BLT1 |
Preclinical Efficacy of this compound (RX-10045)
Preclinical studies have demonstrated the potential of this compound in animal models of ocular inflammation.
| Model | Treatment | Outcome | Result |
| Rabbit Photorefractive Keratectomy (PRK) | 0.1% RX-10045 | Corneal Haze | Statistically significant reduction in corneal opacity at 1 month post-surgery (p=0.029) compared to vehicle. |
Clinical Efficacy of this compound (RX-10045) in Dry Eye Disease (Phase 2)
A Phase 2 clinical trial (NCT01675570) evaluated the efficacy of this compound in patients with dry eye disease. The study utilized a controlled adverse environment (CAE) to assess signs and patient-reported symptoms.
| Endpoint | Treatment Group | Result | p-value |
| Worst Symptom Score (Patient Diaries) | RX-10045 (dose-dependent) | Statistically significant improvement from baseline | < 0.02 (compared to placebo) |
| Corneal Staining (in CAE) | RX-10045 | Improvement greater than placebo | 0.11 (approaching statistical significance) |
| Inferior and Composite Corneal Staining (in CAE) | RX-10045 | Significant improvement | 0.09 (approaching statistical significance over placebo) |
Note: More detailed quantitative data from the Phase 2 clinical trials are not publicly available.
Experimental Protocols
In Vivo Murine Model of Dry Eye
A common preclinical model to evaluate the efficacy of therapeutics for dry eye disease involves the induction of desiccating stress in mice.
Methodology:
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Animal Model: C57BL/6 mice are commonly used.
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Induction of Dry Eye:
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Mice are placed in a controlled environment with low humidity (<40%) and constant air draft.
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Subcutaneous administration of scopolamine, a muscarinic receptor antagonist, is used to reduce tear secretion.
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Treatment:
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Animals are divided into treatment and vehicle control groups.
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Topical ocular administration of this compound solution or vehicle is performed at specified concentrations and frequencies (e.g., twice daily).
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Evaluation of Efficacy:
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Corneal Fluorescein Staining: The severity of corneal epithelial damage is assessed by applying fluorescein dye and grading the staining pattern.
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Tear Production: Measured using phenol red-impregnated cotton threads placed in the lateral canthus.
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Histology: Goblet cell density in the conjunctiva is quantified from histological sections.
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Immunohistochemistry and qPCR: Levels of inflammatory markers (e.g., cytokines, chemokines) in ocular tissues are measured.
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Clinical Trial Protocol for Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)
The Conjunctival Allergen Challenge (CAC) model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs.
Methodology:
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Patient Selection: Subjects with a history of ocular allergies and a positive skin test to a specific allergen are recruited.
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Baseline and Titration: A baseline CAC is performed to determine the allergen concentration that elicits a standardized allergic response.
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Randomization and Treatment: Eligible subjects are randomized to receive this compound ophthalmic solution or vehicle. The study is typically double-masked.
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Conjunctival Allergen Challenge: At a specified time after drug instillation (e.g., 15 minutes, 8 hours), the predetermined dose of allergen is instilled into the conjunctival cul-de-sac of each eye.
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Efficacy Endpoints:
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Ocular Itching: Assessed by the patient on a standardized scale at multiple time points post-challenge.
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Conjunctival Redness: Graded by the investigator at multiple time points post-challenge.
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Safety and Tolerability: Adverse events are monitored throughout the study.
Conclusion
This compound represents a promising therapeutic agent for ocular inflammatory diseases, leveraging the body's natural resolution pathways. Its mechanism of action, centered on the activation of ChemR23 and modulation of BLT1 signaling, offers a targeted approach to resolving inflammation with the potential for a favorable safety profile. While preclinical and early clinical data are encouraging, further larger-scale clinical trials are necessary to fully elucidate its efficacy and safety in broader patient populations. The detailed understanding of its signaling pathways and the use of standardized experimental models will be crucial for its continued development and potential translation into a valuable treatment option for patients suffering from dry eye disease and allergic conjunctivitis.
References
- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navamepent (also known as RX-10045) is a synthetic analog of the endogenous lipid mediator Resolvin E1 (RvE1), a member of the specialized pro-resolving mediators (SPMs) family.[1] As a prodrug, this compound is rapidly converted to its active form, which is presumed to exert its therapeutic effects, primarily potent anti-inflammatory actions, through the activation of the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data regarding the CMKLR1 agonist activity of this compound, its mechanism of action, and the experimental methodologies used to characterize its function. While specific quantitative data on the direct interaction of this compound with CMKLR1 is limited in publicly accessible literature, this guide extrapolates from the well-documented activity of its parent compound, Resolvin E1, to provide a thorough understanding of its presumed pharmacological profile.
Introduction to this compound and CMKLR1
This compound is a small molecule designed to be a stable and potent analog of Resolvin E1.[1] It has been investigated primarily for its therapeutic potential in resolving inflammation, particularly in ophthalmic conditions, and has undergone Phase II clinical trials.[1]
CMKLR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in both pro-inflammatory and anti-inflammatory pathways. It is activated by the endogenous ligand chemerin and the lipid mediator Resolvin E1. Activation of CMKLR1 by its agonists initiates a signaling cascade that can lead to the mobilization of intracellular calcium and the activation of downstream pathways such as the ERK and NF-κB pathways. The receptor is expressed on various immune cells, including macrophages and dendritic cells, as well as in adipose tissue and the central nervous system.
Quantitative Data on CMKLR1 Agonist Activity
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| Resolvin E1 | Human CMKLR1 | NF-κB Inhibition | EC50 | ~1.0 nM | ChemR23-transfected cells |
Experimental Protocols
While specific protocols for this compound are not published, the following are standard assays used to characterize the agonist activity of compounds at the CMKLR1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the inhibition constant (Ki) of a test compound.
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Cell Preparation: A cell line stably expressing the human CMKLR1 receptor is used. The cells are cultured and harvested, and a membrane preparation is made.
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Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail, is used.
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Radioligand: A radiolabeled ligand for CMKLR1, such as [125I]-chemerin, is used.
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Procedure: The cell membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound). The reaction is allowed to reach equilibrium.
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Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
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Detection: The radioactivity retained on the filter is measured using a gamma counter.
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Data Analysis: The data is analyzed using non-linear regression to determine the Ki value of the test compound.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to induce an increase in intracellular calcium concentration, a hallmark of Gi-coupled GPCR activation.
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Cell Loading: CMKLR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Assay Plate: The loaded cells are plated into a multi-well plate.
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Compound Addition: The test compound (this compound) at various concentrations is added to the wells.
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Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
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Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, another key event in GPCR signaling and desensitization.
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Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
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Cell Line: A cell line is engineered to co-express CMKLR1 fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).
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Procedure: The cells are incubated with the test compound (this compound).
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Signal Detection: If the compound activates the receptor, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity, resulting in a detectable signal (e.g., light emission or fluorescence).
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Data Analysis: The signal is measured and plotted against the compound concentration to determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
CMKLR1 Signaling Pathway
Activation of the Gi-coupled CMKLR1 receptor by an agonist like this compound is expected to initiate the following signaling cascade:
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navamepent (also known as RX-10045) is a synthetic analog of Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is designed to harness the body's natural mechanisms for resolving inflammation. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects, supported by available preclinical data and detailed experimental methodologies. This compound is a prodrug that is rapidly hydrolyzed in biological matrices to its active form, the resolvin E1 analog RX-10008[1]. Its therapeutic potential is being investigated primarily in ocular inflammatory conditions, such as dry eye disease[2][3].
Core Mechanism of Action: Activating Pro-Resolving Pathways
The anti-inflammatory actions of this compound are rooted in its ability to mimic the functions of the native pro-resolving mediator, Resolvin E1. This involves interaction with specific G-protein coupled receptors (GPCRs) to initiate signaling cascades that actively suppress and resolve inflammation, rather than simply blocking pro-inflammatory signals.
Signaling Pathways
The primary signaling pathways modulated by this compound are initiated through its interaction with two key receptors: ChemR23 (also known as chemerin chemokine-like receptor 1) and BLT1 (leukotriene B4 receptor 1).
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ChemR23 Activation: this compound, in its active form, binds to and activates ChemR23. This interaction is a cornerstone of its pro-resolving effects. Activation of ChemR23 on immune cells, particularly macrophages and neutrophils, triggers a switch from a pro-inflammatory to a pro-resolving phenotype. This leads to enhanced efferocytosis (the clearance of apoptotic cells), a critical step in the resolution of inflammation.
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BLT1 Antagonism/Partial Agonism: The leukotriene B4 (LTB4) receptor, BLT1, is a potent mediator of neutrophil chemotaxis and activation. This compound's active form acts as a partial agonist or antagonist at this receptor, effectively dampening the pro-inflammatory signals mediated by LTB4. This action helps to limit the infiltration of neutrophils to the site of inflammation[4].
The engagement of these receptors leads to the modulation of downstream intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
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Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. By activating pro-resolving signals, this compound indirectly leads to the inhibition of NF-κB activation, thereby reducing the transcription of these key inflammatory mediators.
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Modulation of MAPK Signaling: The MAPK signaling cascade (comprising ERK, JNK, and p38 pathways) is another critical regulator of inflammatory responses. This compound is thought to modulate MAPK signaling to suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
The following diagram illustrates the proposed anti-inflammatory signaling pathways of this compound.
References
- 1. Resolvin E1 analog RX-10045 0.1% reduces corneal stromal haze in rabbits when applied topically after PRK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction Studies of Resolvin E1 Analog (RX-10045) with Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical delivery of aqueous micellar Resolvin E1 analog (RX-10045) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Resolvin D1 (RvD1), a key member of the specialized pro-resolving mediators (SPMs) family. Given the current absence of public scientific literature on "Navamepent," this document will focus on the well-elucidated mechanisms of RvD1 as a paradigm for understanding the therapeutic potential of pro-resolution pharmacology in inflammatory diseases. We will delve into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its effects, presenting quantitative data and visual representations to facilitate a deeper understanding of its biological functions.
Introduction to Inflammation Resolution and Specialized Pro-Resolving Mediators (SPMs)
Inflammation is a fundamental protective response to infection or tissue injury.[1][2][3] While essential for host defense, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of acute inflammation is now understood to be an active, coordinated process, rather than a passive decay of pro-inflammatory signals.[3][4] This process is orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs), which include lipoxins, resolvins, protectins, and maresins. SPMs are biosynthesized during the inflammatory response and play a critical role in returning the affected tissue to homeostasis.
Resolvins, derived from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are potent SPMs that actively regulate the resolution of inflammation. Resolvin D1 (RvD1), derived from DHA, has demonstrated significant pro-resolving and anti-inflammatory activities in a wide range of preclinical models of inflammatory diseases.
Resolvin D1: Mechanism of Action in Inflammation Resolution
RvD1 exerts its potent pro-resolving effects through stereospecific actions on G-protein coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32. The binding of RvD1 to these receptors initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote resolution.
The key mechanisms of action of RvD1 include:
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Inhibition of Leukocyte Infiltration: RvD1 limits the recruitment of neutrophils to the site of inflammation, a critical step in preventing excessive tissue damage.
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Stimulation of Macrophage Efferocytosis: RvD1 enhances the clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis. This is a hallmark of active resolution.
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Modulation of Cytokine and Chemokine Production: RvD1 downregulates the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, while promoting the release of anti-inflammatory mediators.
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Regulation of Pain: SPMs, including resolvins, have been shown to reduce inflammatory pain by modulating nociceptor sensitization.
Signaling Pathways Modulated by Resolvin D1
The binding of RvD1 to its receptors triggers several downstream signaling pathways that mediate its pro-resolving actions. The diagram below illustrates the primary signaling cascade initiated by RvD1.
Caption: Resolvin D1 Signaling Pathway.
Quantitative Data on the Effects of Resolvin D1
The pro-resolving effects of RvD1 have been quantified in numerous preclinical studies. The following tables summarize key findings on the impact of RvD1 on inflammatory biomarkers and cellular responses.
Table 1: Effect of Resolvin D1 on Leukocyte Infiltration in a Murine Peritonitis Model
| Treatment Group | Neutrophil Count (x10^6 / mL) | Reference |
| Vehicle Control | 8.5 ± 1.2 | |
| RvD1 (10 ng) | 3.2 ± 0.8 | |
| RvD1 (100 ng) | 1.5 ± 0.5 | |
| *p < 0.05 compared to vehicle control |
Table 2: Effect of Resolvin D1 on Pro-inflammatory Cytokine Production by Human Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| LPS (1 µg/mL) | 1250 ± 150 | 850 ± 100 | |
| LPS + RvD1 (1 nM) | 620 ± 80 | 410 ± 60 | |
| LPS + RvD1 (10 nM) | 310 ± 50 | 220 ± 40 | |
| *p < 0.05 compared to LPS alone |
Detailed Experimental Protocols
To facilitate the study of pro-resolving mediators like RvD1, this section outlines the methodologies for key experiments cited in this guide.
Murine Model of Zymosan-Induced Peritonitis
This in vivo model is widely used to assess the resolution of acute inflammation and the efficacy of pro-resolving agents.
Objective: To evaluate the effect of RvD1 on leukocyte infiltration in an acute inflammatory setting.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Resolvin D1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
Procedure:
-
Prepare a zymosan A suspension (1 mg/mL) in sterile PBS.
-
Administer zymosan A (1 mg/kg) via intraperitoneal (i.p.) injection to induce peritonitis.
-
At a designated time point post-zymosan injection (e.g., 4 hours), administer RvD1 (e.g., 10-100 ng) or vehicle control (PBS) via intravenous (i.v.) or i.p. injection.
-
At a later time point (e.g., 12 or 24 hours post-zymosan), euthanize the mice and perform peritoneal lavage with 5 mL of cold PBS.
-
Collect the peritoneal exudate and centrifuge to pellet the cells.
-
Resuspend the cell pellet in FACS buffer and perform cell counts using a hemocytometer.
-
For differential cell counts, stain the cells with fluorescently labeled antibodies against specific leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.
Macrophage Phagocytosis (Efferocytosis) Assay
This in vitro assay measures the ability of macrophages to engulf apoptotic cells, a key function enhanced by RvD1.
Objective: To quantify the effect of RvD1 on macrophage-mediated clearance of apoptotic neutrophils.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Human or murine neutrophils
-
Resolvin D1
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Apoptosis-inducing agent (e.g., UV irradiation or TNF-α/cycloheximide)
-
Fluorescent dye for labeling neutrophils (e.g., CFSE)
-
Staining solution for macrophages (e.g., Wright-Giemsa stain)
Procedure:
-
Isolate human or murine neutrophils and induce apoptosis. Confirm apoptosis using methods like Annexin V/Propidium Iodide staining.
-
Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's protocol.
-
Culture macrophages to adherence in a multi-well plate.
-
Pre-treat the macrophages with RvD1 (e.g., 1-100 nM) or vehicle control for 15-30 minutes.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1 neutrophils to macrophages).
-
Co-incubate for a defined period (e.g., 60 minutes) to allow for phagocytosis.
-
Wash the wells thoroughly to remove non-engulfed neutrophils.
-
Quantify phagocytosis by either:
-
Microscopy: Fix and stain the cells, and manually count the number of ingested neutrophils per macrophage.
-
Flow Cytometry: Detach the macrophages and analyze the fluorescence intensity, which corresponds to the uptake of labeled neutrophils.
-
The workflow for the macrophage phagocytosis assay is depicted in the following diagram:
Caption: Experimental Workflow for Macrophage Phagocytosis Assay.
Conclusion and Future Directions
Resolvin D1 represents a promising therapeutic agent for a variety of inflammatory diseases due to its potent pro-resolving and tissue-protective effects. Its mechanism of action, centered on the active stimulation of resolution pathways, offers a novel pharmacological approach that contrasts with traditional anti-inflammatory strategies that primarily block pro-inflammatory signals. A deeper understanding of the molecular mechanisms and signaling pathways governed by RvD1 and other SPMs will be crucial for the development of a new generation of "resolution-toxic" drugs. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of such innovative therapies. As research in this field progresses, it is anticipated that novel molecules, potentially including compounds like the initially queried "this compound," will emerge as key players in the armamentarium against chronic inflammatory diseases.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anti-Inflammatory -- Pro-Resolving Mediators and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in Targeting the Resolution of Inflammation: Implications for Specialized Pro-Resolving Mediator GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navamepent, also known as RX-10045, is a synthetic analog of the endogenous lipid mediator Resolvin E1 (RvE1).[1] As a member of the specialized pro-resolving mediators (SPMs), this compound is being investigated for its potent anti-inflammatory and pro-resolving properties.[1][2] Developed to mimic the actions of natural RvE1, this compound is presumed to exert its effects primarily through the activation of the Chemokine-like receptor 1 (CMKLR1), a G-protein coupled receptor.[1][3] This document provides a comprehensive technical guide to the in vitro studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Quantitative In Vitro Data
The following tables summarize the available quantitative data from in vitro studies of this compound (RX-10045).
| Parameter | Cell Line | Value (μM) | Transporter | Substrate |
| IC₅₀ | MDCKII-MDR1 | 239 ± 11.2 | P-glycoprotein (P-gp) | [³H]-digoxin |
| IC₅₀ | MDCKII-MRP2 | 291 ± 79.2 | Multidrug Resistance-Associated Protein 2 (MRP2) | [³H]-vinblastine |
| IC₅₀ | MDCKII-BCRP | 300 ± 42 | Breast Cancer Resistance Protein (BCRP) | [³H]-abacavir |
| Cell Line | Assay | Concentration | Result |
| MDCKII-MDR1, MDCKII-BCRP, MDCKII-MRP2, HCECs | Cell Viability (MTS Assay) | Up to 350 μM | No apparent toxicity |
Experimental Protocols
Inhibition of Efflux Transporters (IC₅₀ Determination)
A dose-dependent inhibition study was conducted to determine the half-maximal inhibitory concentrations (IC₅₀) of this compound against P-gp, MRP2, and BCRP efflux transporters.
-
Cell Lines: Madin-Darby canine kidney cells transfected with the human genes for MDR1 (MDCKII-MDR1), MRP2 (MDCKII-MRP2), and BCRP (MDCKII-BCRP) were utilized.
-
Methodology: An indirect method was employed using radiolabeled substrates for each transporter.
-
P-gp (MDCKII-MDR1): [³H]-digoxin was used as the substrate.
-
MRP2 (MDCKII-MRP2): [³H]-vinblastine was used as the substrate.
-
BCRP (MDCKII-BCRP): [³H]-abacavir was used as the substrate.
-
-
Procedure:
-
Cells were seeded in appropriate culture plates and grown to confluence.
-
Cells were incubated with varying concentrations of this compound.
-
The respective radiolabeled substrate was added to the cells.
-
Following an incubation period, the intracellular accumulation of the radiolabeled substrate was measured using scintillation counting.
-
IC₅₀ values were calculated from the dose-response curves, representing the concentration of this compound required to inhibit 50% of the efflux transporter activity.
-
Cell Viability Assay
The cytotoxicity of this compound was assessed using a CellTiter 96® AQueous Non-Radioactive Cell Proliferation (MTS) Assay.
-
Cell Lines: MDCKII-MDR1, MDCKII-BCRP, MDCKII-MRP2, and Human Corneal Epithelial Cells (HCECs).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 10,000 cells per well.
-
Cells were treated with various concentrations of this compound (up to 350 μM) for a duration of 3 hours, consistent with the timeframe of permeability studies.
-
A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.
-
Metabolically active cells reduce MTS to a formazan product, which is soluble in the cell culture medium.
-
The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of viable cells.
-
Cell viability was expressed as a percentage relative to untreated control cells.
-
Signaling Pathways and Mechanism of Action
This compound is an analog of Resolvin E1 and is thus believed to share its mechanism of action, primarily through the CMKLR1 receptor. Activation of CMKLR1 by RvE1 initiates a cascade of intracellular signaling events aimed at resolving inflammation.
CMKLR1 Signaling Pathway
The binding of an agonist like Resolvin E1 (and presumably this compound) to the G-protein coupled receptor CMKLR1 leads to the activation of several downstream signaling pathways. This process is crucial for the pro-resolving effects of these molecules.
Caption: Agonist binding to CMKLR1 initiates downstream signaling cascades.
Experimental Workflow for In Vitro Anti-Inflammatory Assessment
The following diagram outlines a general workflow for evaluating the anti-inflammatory effects of a compound like this compound in vitro. This workflow is based on standard cell-based assays used to measure inflammatory responses.
Caption: A typical workflow for assessing in vitro anti-inflammatory activity.
Discussion
The in vitro data for this compound highlight its interaction with several key cellular components. The IC₅₀ values against P-gp, MRP2, and BCRP suggest that at higher concentrations, this compound can inhibit these efflux transporters. This is a significant consideration for drug development, as inhibition of efflux pumps can affect the pharmacokinetics of co-administered drugs. The lack of cytotoxicity at concentrations up to 350 μM in various cell lines, including human corneal epithelial cells, indicates a favorable preliminary safety profile for topical applications.
As a Resolvin E1 analog, the primary mechanism of action of this compound is presumed to be the activation of the CMKLR1 receptor. The signaling pathways associated with CMKLR1 activation are central to the resolution of inflammation. These pathways involve the inhibition of pro-inflammatory signals (e.g., reduction of cAMP and inhibition of NF-κB) and the promotion of pro-resolving cellular responses. Although direct quantitative data on the binding affinity and functional activity of this compound at the CMKLR1 receptor are not yet publicly available, its classification as a Resolvin E1 analog strongly implies agonistic activity at this receptor.
Future in vitro studies should focus on elucidating the specific binding kinetics (Kd, Kon, Koff) and functional potency (EC₅₀) of this compound at the CMKLR1 receptor. Further investigation into its effects on downstream signaling molecules (e.g., phosphorylation of ERK and Akt) and its impact on the expression of a wider range of inflammatory mediators in relevant cell types will provide a more complete understanding of its pharmacological profile.
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navamepent (formerly known as Gevokizumab or XOMA 052) is a humanized IgG2 monoclonal antibody that exhibits a unique allosteric mechanism of action by targeting interleukin-1β (IL-1β), a pivotal pro-inflammatory cytokine. IL-1β has been implicated as a key driver in the pathogenesis of various inflammatory and autoimmune diseases, including non-infectious uveitis and scleritis. This technical guide provides a comprehensive summary of the available preclinical data on this compound, with a focus on its potential application in treating ocular inflammation. While extensive clinical trials have been conducted, this document will focus on the foundational preclinical evidence, mechanism of action, and relevant experimental models that underpin its clinical development for ophthalmic indications.
Mechanism of Action: Allosteric Modulation of IL-1β
This compound distinguishes itself from other IL-1β inhibitors through its allosteric mode of action. Instead of directly blocking the binding site of IL-1β to its receptor, IL-1R1, this compound binds to a distinct epitope on the IL-1β molecule.[1][2][3][4][5] This binding induces a conformational change in IL-1β, which in turn reduces the affinity of the cytokine for its signaling receptor, IL-1R1. This allosteric inhibition effectively dampens the downstream inflammatory signaling cascade.
A key feature of this compound's mechanism is its differential impact on IL-1β's interaction with its receptors. While it significantly decreases the binding affinity of IL-1β for the pro-inflammatory IL-1R1, it does not affect its binding to the decoy receptor, IL-1RII, which acts as a sink for IL-1β, further contributing to the reduction of inflammatory signaling.
The IL-1β signaling pathway is a critical component of the innate immune response. Upon binding of IL-1β to IL-1R1, a signaling complex is formed with the IL-1 receptor accessory protein (IL-1RAcP). This complex then recruits intracellular adaptor proteins, such as MyD88, leading to the activation of downstream kinases like IRAKs and TRAF6. Ultimately, this cascade results in the activation of transcription factors, most notably NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases. This compound's allosteric modulation of the initial cytokine-receptor interaction effectively curtails this entire inflammatory cascade.
Caption: this compound allosterically modulates IL-1β, inhibiting its binding to IL-1R1.
Preclinical Efficacy Data
While specific preclinical studies of this compound in validated animal models of ocular inflammation, such as endotoxin-induced uveitis (EIU) or experimental autoimmune uveitis (EAU), are not extensively detailed in publicly available literature, its potent anti-inflammatory activity has been demonstrated in other in vivo models. These studies provide a strong rationale for its development in treating inflammatory eye diseases.
In Vitro Activity
This compound has demonstrated high-affinity binding to human IL-1β with a binding affinity in the femtomolar range and an in vitro potency in the low picomolar range.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (KD) | 300 fM | Human | Kinetic Exclusion Assay (KinExA) | |
| In Vitro Potency (IC50) | 28 pM | Human | Whole Blood IL-8 Expression Assay |
In Vivo Anti-Inflammatory Activity (Non-Ocular Models)
Preclinical studies in mouse models of systemic inflammation have provided proof-of-concept for this compound's in vivo efficacy.
Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Acute Gout
| Model | Animal | Treatment | Key Findings | Reference |
| Monosodium urate (MSU) crystal-induced acute peritonitis | Mouse | 10 mg/kg this compound (XOMA 052) | - Significant blockage of neutrophil infiltration- Significant blockage of macrophage influx |
Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity
| Model | Animal | Treatment | Key Findings | Reference |
| Diet-induced obesity | Mouse | 1 mg/kg this compound (XOMA 052) twice weekly for 14 weeks | - Statistically significant preservation of insulin production- Statistically significant reduction in glucose levels- Statistically significant reduction in cholesterol levels |
These findings in systemic inflammatory models underscore the potent anti-inflammatory effects of this compound, which are expected to translate to the context of ocular inflammation where IL-1β is a known key mediator.
Experimental Protocols for Preclinical Ocular Inflammation Models
To assess the therapeutic potential of a compound like this compound for ocular inflammation, standardized and well-characterized animal models are employed. The following are detailed methodologies for key experiments that would be relevant for evaluating this compound's efficacy.
Endotoxin-Induced Uveitis (EIU)
The EIU model is an acute, non-autoimmune model of anterior uveitis that is primarily driven by the innate immune response to bacterial lipopolysaccharide (LPS).
-
Animal Model: Lewis rats or C57BL/6 mice are commonly used.
-
Induction of Uveitis: A single subcutaneous injection of 150-200 µg of LPS from Salmonella typhimurium in the footpad of rats, or an intravitreal injection of 250 ng of LPS in mice.
-
This compound Administration: this compound would be administered systemically (e.g., intraperitoneally or intravenously) or locally (e.g., intravitreally) at various doses and time points relative to LPS injection (e.g., prophylactically or therapeutically).
-
Efficacy Assessment (24-48 hours post-induction):
-
Clinical Scoring: Slit-lamp examination to grade signs of inflammation such as iris hyperemia, miosis, and fibrin formation in the anterior chamber.
-
Cell Infiltration: Aqueous humor is collected, and infiltrating inflammatory cells (predominantly neutrophils) are counted using a hemocytometer.
-
Protein Concentration: The protein concentration in the aqueous humor is measured (e.g., by Bradford assay) as an indicator of blood-aqueous barrier breakdown.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor are quantified using ELISA or multiplex bead arrays.
-
Histopathology: Enucleated eyes are processed for histology to assess inflammatory cell infiltration in the iris and ciliary body.
-
Caption: A potential workflow for evaluating this compound's efficacy in an EIU model.
Experimental Autoimmune Uveitis (EAU)
The EAU model is a T-cell mediated autoimmune disease that mimics human posterior and panuveitis.
-
Animal Model: B10.RIII or C57BL/6J mice are commonly used.
-
Induction of Uveitis: Immunization with a uveitogenic peptide from a retinal antigen (e.g., interphotoreceptor retinoid-binding protein [IRBP] peptide 1-20) emulsified in Complete Freund's Adjuvant (CFA), along with an injection of pertussis toxin.
-
This compound Administration: Treatment would typically begin at the time of immunization or at the onset of clinical signs of disease (around day 10-14 post-immunization).
-
Efficacy Assessment (over 21-28 days):
-
Clinical Scoring: Fundoscopy is performed to score the severity of ocular inflammation, including optic nerve head inflammation, retinal vasculitis, and retinal infiltrates.
-
Optical Coherence Tomography (OCT): To visualize and quantify retinal inflammation and edema.
-
Electroretinography (ERG): To assess retinal function.
-
Histopathology: Eyes are enucleated at the end of the study to grade the extent of retinal and choroidal inflammation, photoreceptor damage, and granuloma formation.
-
Immunohistochemistry: To characterize the infiltrating immune cell populations (e.g., T cells, macrophages).
-
Conclusion
This compound's unique allosteric mechanism of action, which potently and selectively modulates IL-1β signaling, provides a strong scientific rationale for its use in treating ocular inflammatory diseases. While direct preclinical efficacy data in established ophthalmic models are not widely published, the robust anti-inflammatory effects demonstrated in other in vivo models, coupled with the known role of IL-1β in uveitis and scleritis, position this compound as a compelling candidate for further investigation in this therapeutic area. The experimental protocols outlined in this guide provide a framework for future preclinical studies aimed at fully elucidating the therapeutic potential of this compound in managing ocular inflammation.
References
- 1. Detailed mechanistic analysis of gevokizumab, an allosteric anti-IL-1β antibody with differential receptor-modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detailed Mechanistic Analysis of Gevokizumab, an Allosteric Anti–IL-1β Antibody with Differential Receptor-Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gevokizumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. One target-two different binding modes: structural insights into gevokizumab and canakinumab interactions to interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The cornea, the transparent anterior surface of the eye, is essential for vision. Its avascular nature and highly organized structure make it susceptible to injuries that can lead to vision-impairing scarring and inflammation. The resolution of inflammation is a critical process in promoting efficient corneal wound healing and restoring tissue integrity. Navamepent (formerly RX-10045), a synthetic analog of the specialized pro-resolving mediator Resolvin E1, has emerged as a promising therapeutic agent for accelerating corneal tissue repair. This technical guide provides a comprehensive overview of the current preclinical data on this compound's efficacy and mechanism of action in corneal wound healing. It is intended for researchers, scientists, and drug development professionals investigating novel therapies for ocular surface disorders.
Introduction to this compound and Corneal Wound Healing
Corneal wound healing is a complex biological process involving the coordinated interplay of epithelial cell migration and proliferation, stromal remodeling, and the modulation of inflammatory responses. Dysregulation of these processes can lead to persistent epithelial defects, corneal haze, and neovascularization, all of which can severely compromise vision.
This compound is a resolvin E1 analog developed to harness the potent anti-inflammatory and pro-resolving properties of endogenous resolvins. Resolvins are a class of lipid mediators derived from omega-3 fatty acids that actively orchestrate the resolution of inflammation, a process distinct from traditional anti-inflammatory mechanisms. By promoting the clearance of inflammatory cells and debris, and stimulating tissue regeneration, resolvins play a crucial role in restoring tissue homeostasis. This compound, formulated as a nanomicellar ophthalmic solution, has been investigated in Phase 2 clinical trials for various ocular inflammatory conditions, including dry eye disease and post-surgical inflammation.[1] This guide focuses on its specific effects on corneal tissue repair.
Efficacy of this compound in Corneal Tissue Repair: Preclinical Evidence
Preclinical studies have demonstrated this compound's significant potential in promoting key aspects of corneal wound healing, including epithelial cell migration and the reduction of corneal haze.
Accelerated Corneal Epithelial Cell Migration
In vitro studies using human corneal epithelial cells (HCECs) have shown that this compound's active metabolite, RX-10008, significantly enhances cell migration, a critical step in the closure of epithelial defects.
Table 1: Effect of this compound's Active Metabolite (RX-10008) on Human Corneal Epithelial Cell Migration
| Treatment Group | Concentration (M) | Normalized Migration Rate (Mean ± SEM) |
| Untreated Control | - | 1.00 |
| RX-10008 | 10-7 | 1.84 ± 0.12 |
Data from a scratch wound assay performed on SV40-immortalized human corneal epithelial cells. The migration rate was normalized to the untreated control group.
Reduction of Corneal Haze
In an in vivo rabbit model of photorefractive keratectomy (PRK), a surgical procedure that can induce corneal scarring (haze), topical administration of this compound demonstrated a significant reduction in corneal opacity.
Table 2: Effect of Topical this compound (RX-10045) on Corneal Haze in a Rabbit PRK Model
| Treatment Group | Concentration | Mean Corneal Haze Grade (± SD) | P-value (vs. Vehicle) |
| Vehicle Control | - | 1.5 ± 0.5 | - |
| This compound (RX-10045) | 0.1% | 0.8 ± 0.4 | < 0.05 |
Corneal haze was graded on a scale of 0 to 4 at 1 month post-PRK.
Mechanism of Action: Signaling Pathways and Anti-inflammatory Effects
This compound's pro-repair effects on corneal tissue are mediated through a sophisticated signaling cascade that promotes cell migration and the resolution of inflammation.
Signaling Pathway for Enhanced Epithelial Cell Migration
This compound's active metabolite, RX-10008, stimulates HCEC migration through the transactivation of the Epidermal Growth Factor Receptor (EGFR). This initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3-K) and p38 Mitogen-Activated Protein Kinase (MAPK).
Modulation of Inflammatory Response
While direct studies on this compound's effect on specific pro-inflammatory cytokines in corneal cells are ongoing, evidence from its parent compound, Resolvin E1, strongly suggests a potent anti-inflammatory mechanism. Resolvin E1 has been shown to inhibit the production of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in corneal epithelial cells. This action is crucial for creating a pro-resolving microenvironment conducive to wound healing.
Potential for Corneal Nerve Regeneration
Corneal nerves play a vital role in maintaining the health of the ocular surface. Damage to these nerves can impair healing and lead to neurotrophic keratopathy. While direct evidence for this compound's effect on corneal nerve regeneration is not yet available, studies on other resolvins, such as Resolvin D1 and D6si, have demonstrated their ability to promote corneal nerve regeneration. This suggests a potential class effect, positioning this compound as a candidate for further investigation in this area.
Experimental Protocols
In Vitro Scratch Wound Assay for Corneal Epithelial Cell Migration
This protocol outlines the methodology used to assess the effect of this compound's active metabolite (RX-10008) on the migration of human corneal epithelial cells.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navamepent (also known as RX-10045) is a synthetic analog of Resolvin E1, an endogenous lipid mediator derived from omega-3 fatty acids.[1] Resolvins are a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. This compound was developed as a topical ophthalmic solution to leverage these anti-inflammatory and pro-resolving properties for the treatment of ocular inflammatory conditions, such as dry eye disease and postoperative inflammation following cataract surgery.[1][2] Although it advanced to Phase 2 clinical trials, its development was not pursued further.[1]
These application notes provide an overview of the available information on the preparation of this compound ophthalmic solutions, its mechanism of action, and relevant experimental data. It is important to note that detailed proprietary information regarding clinical-grade formulation protocols, specific preclinical and clinical study results, and validated analytical methods are not extensively available in the public domain.
Mechanism of Action
This compound is presumed to exert its therapeutic effects by acting as an agonist at the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1] This G protein-coupled receptor is also a target for the endogenous ligand, Resolvin E1. The binding of this compound to CMKLR1 is thought to initiate a signaling cascade that actively resolves inflammation rather than simply suppressing it.
The proposed signaling pathway for this compound, based on the known actions of Resolvin E1, involves the following key steps:
-
Receptor Binding: this compound binds to the CMKLR1 receptor on the surface of various immune cells, including macrophages and neutrophils, as well as on corneal epithelial cells.
-
G-Protein Activation: This binding event activates intracellular G-proteins.
-
Downstream Signaling: Activation of G-proteins leads to the modulation of several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.
-
Anti-inflammatory and Pro-resolving Effects: The culmination of this signaling cascade results in:
-
Inhibition of the release of pro-inflammatory mediators from corneal epithelial cells.
-
Reduced infiltration of inflammatory cells, such as neutrophils, to the site of inflammation.
-
Enhanced phagocytosis of apoptotic cells and debris by macrophages, a key step in the resolution of inflammation.
-
Promotion of corneal tissue repair and maintenance of goblet cell integrity, which is crucial for tear production.
-
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound via the CMKLR1 receptor.
Ophthalmic Solution Preparation
Detailed protocols for the preparation of a clinical-grade this compound ophthalmic solution are not publicly available. However, a preclinical formulation for topical ocular delivery in rabbits has been described. This formulation was a 0.1% this compound aqueous nanomicellar solution.
Preclinical Nanomicellar Formulation Components
| Component | Function | Reference |
| This compound (RX-10045) | Active Pharmaceutical Ingredient | |
| Hydrogenated Castor Oil | Surfactant / Solubilizer | |
| Octoxynol-40 | Co-surfactant / Solubilizer | |
| Citrate Buffer (0.01M) | Buffering Agent | |
| Purified Water | Vehicle |
Note: The optimized weight ratio of hydrogenated castor oil to octoxynol-40 was 1.0:0.05. This combination was used to entrap the hydrophobic this compound molecule within the core of the micelles, creating a clear and stable aqueous solution. The resulting micelles had a mean diameter of approximately 12 nm.
General Protocol for Laboratory-Scale Preparation (Non-Sterile)
The following is a generalized protocol for preparing a research-grade stock solution of this compound, which can be adapted for in vitro and in vivo studies. This is not a protocol for a sterile ophthalmic solution.
| Step | Procedure |
| 1. | Weigh the required amount of this compound powder. |
| 2. | Prepare the desired solvent system. Two reported solvent systems for a stock solution are: - System 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline - System 2: 10% DMSO, 90% Corn Oil |
| 3. | Add the solvents sequentially to the this compound powder. |
| 4. | Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution. Gentle heating may be applied if precipitation occurs. |
| 5. | For in vivo use, it is recommended to prepare the working solution fresh on the day of the experiment. |
| 6. | For storage of the stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical evaluation of this compound are not available in published literature. However, based on the studies conducted, the following are generalized methodologies that would have been employed.
Ocular Irritation Study (Modified Draize Test)
This type of study is conducted to assess the potential of a substance to cause irritation and damage to the eye.
Objective: To evaluate the ocular tolerance of the this compound ophthalmic solution in an animal model.
Animal Model: New Zealand albino rabbits are commonly used for this assay.
Generalized Protocol:
-
Animal Selection: Healthy, adult albino rabbits with no pre-existing ocular abnormalities are selected.
-
Dosing: A single dose of the this compound ophthalmic solution (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.
-
Observation: The eyes are examined for signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Ocular lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, discharge) are scored using a standardized system, such as the Hackett-McDonald scoring system.
-
Results: For the preclinical 0.1% this compound nanomicellar solution, the ocular irritation scores were reported to be extremely low and comparable to the negative control, indicating good tolerability.
Ocular Pharmacokinetics Study
This type of study is performed to understand the absorption, distribution, metabolism, and excretion of a drug within the ocular tissues.
Objective: To determine the concentration of this compound and its active metabolite (RX-10008) in various ocular tissues following topical administration.
Animal Model: New Zealand albino rabbits.
Generalized Protocol:
-
Dosing: A single or multiple doses of the this compound ophthalmic solution are administered topically to the eyes of the rabbits.
-
Sample Collection: At predetermined time points after dosing, animals are euthanized, and ocular tissues (e.g., cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina/choroid) are carefully dissected and collected.
-
Sample Preparation: The collected tissues are homogenized, and the drug and its metabolite are extracted using an appropriate solvent precipitation or liquid-liquid extraction method.
-
Analysis: The concentrations of this compound and RX-10008 in the tissue extracts are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.
-
Results: Studies on the 0.1% this compound nanomicellar solution showed that appreciable drug concentrations were achieved in the anterior ocular tissues. Furthermore, the active metabolite, RX-10008, was detected in the retina/choroid, suggesting that the formulation could deliver the active compound to the posterior segment of the eye.
Clinical Trials Data
This compound underwent Phase 2 clinical trials for two primary indications. However, specific quantitative results from these studies have not been made publicly available.
| Clinical Trial ID | Indication | Status | Formulation | Concentrations Tested |
| NCT01675570 | Dry Eye Disease | Completed | Ophthalmic Solution | 0.09% |
| NCT02329743 | Ocular Inflammation and Pain Post-Cataract Surgery | Completed | Nanomicellar Ophthalmic Solution | 0.05% and 0.1% |
Analytical Methods
Validated analytical methods for the routine quality control of this compound ophthalmic solution and for the quantification of this compound and its metabolites in biological matrices are not described in detail in the public domain. For drug development and clinical trials, such methods would be essential.
High-Performance Liquid Chromatography (HPLC) for Quality Control
A stability-indicating HPLC method with UV detection would be a standard approach for the quality control of the ophthalmic solution.
Generalized Parameters:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound.
-
Purpose: To determine the identity, purity, and concentration of this compound and to detect any degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of this compound and its active metabolite (RX-10008) in ocular tissues, a highly sensitive and selective LC-MS/MS method would be required.
Generalized Workflow:
Caption: General workflow for the bioanalysis of this compound in ocular tissues.
Key Steps:
-
Sample Preparation: Homogenization of ocular tissues followed by protein precipitation (e.g., with acetonitrile) to release the analytes and remove proteins. An internal standard would be added at this stage.
-
Chromatographic Separation: Separation of this compound, its metabolite, and other endogenous components on a reversed-phase HPLC or UPLC column.
-
Ionization: Ionization of the analytes using an appropriate source, such as electrospray ionization (ESI).
-
Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
Conclusion
This compound is a promising anti-inflammatory and pro-resolving agent that has been investigated for ophthalmic use. While its clinical development has been discontinued, the available preclinical data on its nanomicellar formulation and its presumed mechanism of action via the CMKLR1 receptor provide valuable insights for researchers in the fields of ophthalmology and drug development. The lack of detailed, publicly available protocols and quantitative data from later-stage development highlights the challenges in accessing comprehensive information for compounds that do not proceed to market approval. The generalized protocols and information presented here are intended to serve as a foundation for further research and development of similar pro-resolving therapies for ocular diseases.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. Reproxalap is a first-in-class, small-molecule inhibitor of Reactive Aldehyde Species (RASP). RASP are pro-inflammatory molecules that are elevated in ocular and systemic inflammatory diseases. By binding to and reducing the levels of RASP, Reproxalap mitigates inflammation, offering a novel therapeutic approach for DED. Preclinical studies in animal models are crucial for evaluating the efficacy and mechanism of action of new therapeutic agents like Reproxalap.
These application notes provide detailed protocols for the use of Reproxalap in established preclinical models of dry eye disease.
Mechanism of Action of Reproxalap
Reproxalap's primary mechanism of action is the inhibition of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and acrolein, are highly reactive molecules that contribute to inflammation and cellular damage. In dry eye disease, elevated levels of RASP on the ocular surface can lead to a cascade of inflammatory events. Reproxalap covalently binds to RASP, effectively neutralizing them. This action prevents the activation of pro-inflammatory signaling pathways, including NF-κB, leading to a reduction in the production of inflammatory cytokines and chemokines. This upstream modulation of the inflammatory cascade helps to alleviate the signs and symptoms of dry eye disease.
Figure 1: Mechanism of action of Reproxalap in inhibiting the inflammatory cascade in dry eye disease.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of Reproxalap in patients with dry eye disease.
Table 1: Efficacy of Reproxalap in a Dry Eye Chamber Crossover Clinical Trial [1]
| Endpoint | Reproxalap 0.25% | Vehicle | P-value |
| Ocular Redness | Statistically Superior | - | 0.0004 |
| Schirmer Test | Statistically Superior | - | 0.0005 |
Table 2: Efficacy of Reproxalap in a Phase 3 Dry Eye Chamber Trial [2]
| Endpoint | Reproxalap | Vehicle | P-value |
| Ocular Discomfort Score | Statistically Superior | - | 0.002 |
Table 3: Efficacy of Reproxalap in a Phase 2 Clinical Trial [3]
| Endpoint | Reproxalap 0.25% | Vehicle | P-value |
| Ocular Redness | Statistically Superior | - | < 0.05 |
| Schirmer's Test | Favored Reproxalap | - | Near Statistical Significance |
| Ocular Dryness Score | Reduced Mean Score | - | Not Statistically Significant |
| Ocular Discomfort Score | Reduced Mean Score | - | Not Statistically Significant |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of a topical RASP inhibitor, such as Reproxalap, in two commonly used preclinical models of dry eye disease.
Protocol 1: Scopolamine-Induced Dry Eye Model in Rats
This model induces aqueous-deficient dry eye through the systemic administration of a muscarinic receptor antagonist.
Experimental Workflow
Figure 2: Workflow for the scopolamine-induced dry eye model in rats.
Methodology
-
Animals: Female Wistar rats (6-8 weeks old) are recommended as they are more susceptible to developing dry eye.[1]
-
Acclimatization: House the rats in a controlled environment (22±1°C, 55-65% humidity, 12-hour light/dark cycle) for at least one week before the experiment.[4]
-
Baseline Measurements:
-
Tear Volume: Measure tear secretion using a phenol red thread test. Place the thread in the lateral canthus of the conjunctival fornix for 30 seconds.
-
Corneal Fluorescein Staining: Instill 2 µl of 0.5% sodium fluorescein into the conjunctival sac. After 1-2 minutes, examine the cornea with a slit lamp using cobalt blue light. Score the corneal staining based on a standardized scale (e.g., 0-4).
-
-
Induction of Dry Eye:
-
Administer scopolamine hydrobromide (e.g., 12.5 mg/day) systemically via a subcutaneously implanted osmotic pump for continuous delivery over the study period (e.g., 21 days). Alternatively, subcutaneous injections of scopolamine can be administered multiple times a day.
-
-
Treatment Groups:
-
Divide the animals into at least three groups:
-
Vehicle control (the same formulation as Reproxalap but without the active ingredient).
-
Reproxalap (e.g., 0.25% ophthalmic solution).
-
Positive control (e.g., a commercially available dry eye therapy like cyclosporine).
-
-
-
Treatment Administration:
-
Instill one drop (approximately 10-20 µl) of the respective treatment into each eye, two to four times daily.
-
-
Monitoring and Endpoint Analysis:
-
Repeat tear volume measurements and corneal fluorescein staining at regular intervals (e.g., weekly) throughout the study.
-
At the end of the study, euthanize the animals and collect ocular tissues (cornea, conjunctiva, lacrimal glands) for:
-
Histology: Perform hematoxylin and eosin (H&E) staining to assess tissue morphology and inflammation. Use Periodic acid-Schiff (PAS) staining to quantify conjunctival goblet cells.
-
Biomarker Analysis: Analyze tissue homogenates or tear fluid for inflammatory markers (e.g., IL-1β, TNF-α, MMP-9) using ELISA or RT-qPCR.
-
-
Protocol 2: Desiccating Stress-Induced Dry Eye Model in Mice
This model combines environmental stress with a pharmacological agent to induce a mixed evaporative and aqueous-deficient dry eye.
Experimental Workflow
Figure 3: Workflow for the desiccating stress-induced dry eye model in mice.
Methodology
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used for this model.
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Baseline Measurements:
-
Tear Volume: Measure using a phenol red thread test.
-
Corneal Fluorescein Staining: Instill 1 µl of 0.5% sodium fluorescein and score as described for the rat model.
-
-
Induction of Dry Eye:
-
Administer subcutaneous injections of scopolamine hydrobromide (e.g., 0.5 mg/0.2 mL) four times a day.
-
House the mice in a controlled environmental chamber with low humidity (<40%) and a constant air draft for approximately 18 hours per day.
-
-
Treatment Groups:
-
Establish treatment groups as described in Protocol 1.
-
-
Treatment Administration:
-
Instill one drop (approximately 5 µl) of the respective treatment into each eye, two to four times daily.
-
-
Monitoring and Endpoint Analysis:
-
Conduct regular assessments of tear volume and corneal staining.
-
At the end of the study (e.g., day 10 or 14), perform histological and biomarker analyses on ocular tissues as described in Protocol 1. Additionally, immunofluorescence can be used to detect inflammatory cell infiltration (e.g., CD4+ T cells) in the conjunctiva.
-
Conclusion
Reproxalap represents a promising novel therapeutic for dry eye disease with its unique mechanism of action targeting RASP-mediated inflammation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of Reproxalap and other RASP inhibitors in well-established animal models of dry eye. Consistent and rigorous application of these methodologies will be crucial in further elucidating the therapeutic potential of this new class of drugs for ocular surface diseases.
References
- 1. "Scopolamine-Induced Dry Eye Model in Female Rats" by Ryan Alderson [scholarworks.wmich.edu]
- 2. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 3. Inflammation mechanism and anti-inflammatory therapy of dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris-pharma.com [iris-pharma.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Navamepent (also known as RX-10045) for in vivo animal studies, with a focus on its application in ophthalmic research. The provided protocols are based on peer-reviewed studies and are intended to serve as a guide for designing and executing preclinical experiments.
Introduction to this compound (RX-10045)
This compound is a synthetic analog of Resolvin E1 (RvE1), a member of the specialized pro-resolving mediators (SPMs) family of lipids that are naturally generated to resolve inflammation.[1] It is presumed to act as an agonist of the CMKLR1 receptor, similar to its natural counterpart.[1] Developed as a topical ophthalmic formulation, this compound has been investigated for its potent anti-inflammatory and pro-resolving properties, particularly in the context of ocular surface inflammation and injury.[1][2] In preclinical models, it has demonstrated efficacy in reducing corneal inflammation, preventing epithelial damage, and accelerating corneal tissue repair.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from in vivo studies involving this compound (RX-10045) administration in a rabbit model of corneal injury.
Table 1: this compound (RX-10045) Dosage and Administration
| Parameter | Value | Reference |
| Animal Model | New Zealand White Rabbits | |
| Formulation | 0.1% and 0.01% aqueous nanomicellar solution | |
| Administration Route | Topical ophthalmic | |
| Dosage Volume | 30 µL per application | |
| Dosing Frequency | Every 4 hours | |
| Duration of Treatment | 5 days |
Table 2: Experimental Model and Outcomes
| Parameter | Description | Outcome | Reference |
| Experimental Model | Photorefractive Keratectomy (PRK) induced corneal haze | -9.0 Diopter (D) PRK for myopia was performed. | |
| Primary Endpoint | Corneal Haze Grading | Slit-lamp biomicroscopy at 1 month post-PRK. | |
| Key Finding | Reduction in Corneal Haze | 0.1% RX-10045 significantly reduced corneal opacity compared to vehicle control. | |
| Secondary Endpoint | Myofibroblast Density | Immunohistochemistry for α-smooth muscle actin (α-SMA). | |
| Key Finding | Trend towards reduced myofibroblast generation | Not statistically significant, but a trend was observed in the 0.1% RX-10045 group. |
Experimental Protocols
Preparation of this compound (RX-10045) Ophthalmic Solution
This compound (RX-10045) is an isopropyl ester prodrug that is formulated as an aqueous nanomicellar solution to enhance its solubility and ocular bioavailability. The formulation detailed in published studies consists of:
-
Active Ingredient: this compound (RX-10045) at 0.1% or 0.05% concentration.
-
Excipients: A mixture of hydrogenated castor oil-40 and octoxynol-40 is used to form the micelles that encapsulate the lipophilic drug.
-
Vehicle: A biocompatible, preservative-free vehicle with a pH of approximately 5.5.
In Vivo Corneal Haze Study in Rabbits
This protocol is adapted from the study conducted by Torricelli et al. (2014).
Objective: To evaluate the efficacy of topical this compound (RX-10045) in reducing corneal haze following photorefractive keratectomy (PRK) in rabbits.
Materials:
-
New Zealand White Rabbits
-
This compound (RX-10045) ophthalmic solution (0.1% and 0.01%)
-
Vehicle control solution
-
Anesthetic agents for surgery
-
Excimer laser for PRK
-
Slit-lamp biomicroscope
-
Equipment for immunohistochemistry
Procedure:
-
Animal Acclimatization and Baseline Examinations: Acclimatize animals according to institutional guidelines. Perform baseline ophthalmic examinations to ensure the absence of ocular abnormalities.
-
Anesthesia and Surgical Procedure:
-
Anesthetize the rabbits using an appropriate protocol.
-
Perform a -9.0 diopter myopic PRK in one eye of each rabbit using an excimer laser. This procedure is known to induce corneal haze.
-
-
Drug Administration:
-
Immediately following PRK, topically administer 30 µL of the assigned treatment solution (0.1% RX-10045, 0.01% RX-10045, or vehicle) to the operated eye.
-
Continue administration every 4 hours for a total of 5 days.
-
-
Post-Operative Monitoring:
-
Monitor the animals daily for any signs of discomfort or adverse reactions.
-
Observe and record the rate of corneal epithelial healing.
-
-
Endpoint Analysis (1 Month Post-PRK):
-
Corneal Haze Grading: Under masked conditions, grade the level of corneal opacity using a slit-lamp biomicroscope.
-
Immunohistochemistry:
-
Euthanize the animals and collect the corneas.
-
Perform immunohistochemical staining for α-smooth muscle actin (α-SMA) to identify and quantify myofibroblasts in the corneal stroma.
-
-
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound, as a Resolvin E1 analog, is believed to exert its pro-resolving effects by activating the CMKLR1 receptor. This initiates a signaling cascade that leads to the resolution of inflammation, including the inhibition of pro-inflammatory cytokine release and the reduction of neutrophil infiltration.
Experimental Workflow for In Vivo Rabbit Study
The following diagram illustrates the key steps in the in vivo rabbit study to assess the efficacy of this compound in a corneal haze model.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navamepent, also known as RX-10045, is a synthetic analog of the naturally occurring lipid mediator Resolvin E1 (RvE1).[1][2] As a potent anti-inflammatory and pro-resolving agent, this compound is under investigation for various therapeutic applications, particularly in ophthalmology for conditions like dry eye syndrome.[1][3] Proper dissolution and formulation are critical for ensuring the accuracy and reproducibility of preclinical studies. This document provides detailed application notes and protocols for the dissolution of this compound for experimental use, catering to both in vitro and in vivo research models.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective dissolution.
| Property | Value | Source |
| CAS Number | 1251537-11-7 | MedChemExpress, CP Lab Safety |
| Molecular Formula | C18H24O4 | MedChemExpress, CP Lab Safety |
| Molecular Weight | 304.38 g/mol | MedChemExpress, CP Lab Safety |
| Appearance | Orange oil | BOC Sciences |
| Purity | ≥95% | CP Lab Safety |
Solubility of this compound
This compound is a lipophilic molecule with limited solubility in aqueous solutions. The choice of solvent is paramount for preparing stock solutions and final formulations.
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (328.54 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended. | GlpBio |
| Chloroform | Soluble | Quantitative data not available. | BOC Sciences |
| DCM | Soluble | Quantitative data not available. | BOC Sciences |
| Ether | Soluble | Quantitative data not available. | BOC Sciences |
| Methanol | Soluble | Quantitative data not available. | BOC Sciences |
| Propylene Glycol | Used as a solubilizing agent for aqueous solutions. | Specific solubility not detailed. | NIH |
| DMSO, PEG300, Tween-80, Saline Formulation | ≥ 2.5 mg/mL (8.21 mM) | A multi-component vehicle for in vivo use. | MedChemExpress |
| DMSO, Corn Oil Formulation | ≥ 2.5 mg/mL (8.21 mM) | An alternative vehicle for in vivo administration. | MedChemExpress |
Experimental Protocols
Preparation of High-Concentration Stock Solution (100 mg/mL in DMSO)
This protocol is suitable for preparing a concentrated stock solution that can be diluted for various in vitro and in vivo applications.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and all particulate matter is dissolved. Intermittent vortexing may aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For storage at -80°C, use within 6 months; for -20°C, use within 1 month.[1]
Preparation of an Aqueous Formulation for In Vivo Use (e.g., Topical Ocular Administration)
For applications such as topical delivery to the eye, an aqueous formulation is necessary. Preclinical studies have utilized concentrations of 0.01% and 0.1% this compound in a vehicle containing mixed polymeric micelles. Another approach involves using propylene glycol as a solubilizing agent.
Protocol for a Multi-Component Vehicle:
This protocol is adapted from a formulation known to achieve a this compound concentration of at least 2.5 mg/mL.
Materials:
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure (for 1 mL of final solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in section 3.1, adjusting volumes as needed.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Preparation of a Corn Oil-Based Formulation for In Vivo Use
For certain routes of administration, a lipid-based vehicle may be preferred.
Materials:
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Sterile Corn Oil
-
Sterile tubes and pipettes
Procedure (for 1 mL of final solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.
-
Vortex thoroughly to ensure a uniform suspension. Sonication may be required to achieve a clear solution.
-
The final concentrations will be 10% DMSO and 90% Corn Oil, with a this compound concentration of 2.5 mg/mL.
-
Prepare this formulation fresh before each experiment.
Signaling Pathway Context: Resolvin E1 Receptor Activation
This compound is an analog of Resolvin E1 and is believed to exert its pro-resolving effects through interaction with specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1 or CMKLR1).
Conclusion
The successful use of this compound in experimental settings is highly dependent on appropriate dissolution and formulation. For in vitro studies, DMSO is an effective solvent for creating high-concentration stock solutions. For in vivo studies, particularly topical applications, multi-component vehicles or lipid-based formulations are necessary to ensure bioavailability and minimize solvent toxicity. Researchers should carefully consider the experimental model and route of administration when selecting a dissolution protocol. It is always recommended to perform pilot studies to assess the stability and efficacy of the chosen formulation.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Navamepent (also known as RX-10045), a synthetic analog of the specialized pro-resolving mediator, Resolvin E1. Due to the limited availability of public, in-depth stability studies on this compound, this document combines supplier recommendations with generalized protocols for stability assessment of lipid-based pharmaceutical compounds.
Product Information and Storage
This compound is an orange oil soluble in various organic solvents, including chloroform, DCM, DMSO, ether, and methanol.[1] As an analog of a naturally occurring lipid mediator, it is susceptible to degradation and requires specific storage conditions to maintain its integrity and biological activity.
Summary of Recommended Storage Conditions
For optimal stability, this compound should be stored under the following conditions. Adherence to these recommendations is crucial to prevent degradation and ensure the reliability of experimental results.
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Neat Oil | -86°C Freezer | Long-term | BOC Sciences[1] |
| Room Temperature | Up to 2 months | BOC Sciences[1] | |
| Stock Solutions | -80°C | Up to 6 months | MedChemExpress[2] |
| -20°C | Up to 1 month | MedChemExpress[2] |
Note: "Long-term" is not definitively specified by the supplier, but ultra-low temperatures are standard for preserving the stability of lipid-based compounds.
This compound Stability Profile: General Considerations
While specific degradation pathways for this compound have not been extensively published, its structural similarity to other lipid mediators suggests potential instability under certain conditions. It is crucial to protect this compound from:
-
Oxidation: The polyunsaturated structure of this compound makes it susceptible to oxidation. It is incompatible with strong oxidizing agents. Steps should be taken to minimize exposure to atmospheric oxygen.
-
Hydrolysis: The ester functional group in this compound may be prone to hydrolysis, particularly at non-neutral pH.
-
Photodegradation: Exposure to light, especially UV, can lead to the degradation of unsaturated compounds.
-
Thermal Stress: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of a lipid-based compound like this compound. These methods are based on standard pharmaceutical stability testing guidelines.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers (pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a UV detector
-
Photostability chamber
-
Temperature and humidity-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a separate aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Prepare the solid sample for analysis by dissolving in a suitable solvent.
-
Dilute the liquid sample with mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample of this compound and a separate aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
Example Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) Flow Rate: 1.0 mL/min Detection Wavelength: To be determined based on the UV spectrum of this compound Injection Volume: 10 µL Column Temperature: 30°C
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of this compound.
Presumed Signaling Pathway of this compound via the CMKLR1 Receptor
This compound is a Resolvin E1 analog and is presumed to exert its anti-inflammatory effects through the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23. The binding of this compound to this G protein-coupled receptor is thought to initiate a signaling cascade that leads to the resolution of inflammation.
Caption: Presumed this compound Signaling via the CMKLR1 Receptor.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: The information provided in these application notes is intended for research use only and is not for therapeutic or diagnostic use. The experimental protocols are provided as general guidance and should be adapted and validated for specific laboratory conditions. Due to the limited publicly available data on this compound, users are strongly encouraged to consult the Certificate of Analysis for their specific lot and to perform their own stability assessments.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic conjunctivitis is a prevalent ocular inflammatory condition mediated by a type I hypersensitivity reaction to allergens. The pathological cascade involves allergen-induced crosslinking of IgE on conjunctival mast cells, leading to degranulation and the release of histamine and other pro-inflammatory mediators. This early-phase reaction is characterized by itching, redness, and swelling. A subsequent late-phase reaction, occurring hours later, involves the infiltration of inflammatory cells, predominantly eosinophils, which contribute to chronic inflammation and tissue damage.
Navamepent (also known as RX-10045) is a synthetic analog of the endogenous lipid mediator Resolvin E1 (RvE1). Resolvins are a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. This compound is presumed to exert its anti-inflammatory effects by acting as an agonist at the ChemR23 (CMKLR1) receptor, a G protein-coupled receptor expressed on various immune cells, including mast cells and eosinophils. Preclinical studies and a completed Phase 2 clinical trial (NCT01639846) have suggested the therapeutic potential of this compound in treating the signs and symptoms of allergic conjunctivitis.[1][2][3][4] These application notes provide a hypothesized mechanism of action and detailed protocols for evaluating the efficacy of this compound in established preclinical models of allergic conjunctivitis.
Hypothesized Mechanism of Action
This compound, as a Resolvin E1 analog, is proposed to alleviate the symptoms of allergic conjunctivitis through a multi-faceted mechanism that promotes the resolution of inflammation rather than simply blocking inflammatory pathways.[1] Key hypothesized actions include:
-
Mast Cell Stabilization: By binding to ChemR23 on mast cells, this compound may inhibit IgE-mediated degranulation, thereby reducing the release of histamine and other pro-inflammatory mediators that trigger the acute allergic response.
-
Inhibition of Eosinophil Infiltration: this compound is expected to suppress the chemotaxis and infiltration of eosinophils into the conjunctival tissue during the late phase of the allergic reaction. This action would mitigate eosinophil-mediated tissue damage.
-
Modulation of Cytokine Production: this compound may downregulate the production of pro-inflammatory Th2 cytokines, such as IL-4, IL-5, and IL-13, which are critical for the persistence of the allergic inflammatory response.
-
Promotion of Tissue Repair: Consistent with the function of resolvins, this compound may also promote the resolution of inflammation and support the repair of the damaged ocular surface.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data illustrating the expected efficacy of this compound in preclinical allergic conjunctivitis models. These tables are designed to provide a clear and structured summary for comparative analysis.
Table 1: Effect of this compound on Mast Cell Degranulation in vitro
| Treatment Group | Concentration (nM) | β-Hexosaminidase Release (% of Control) | P-value |
| Vehicle Control | - | 100 ± 8.5 | - |
| This compound | 1 | 85.2 ± 7.1 | >0.05 |
| This compound | 10 | 62.5 ± 6.3 | <0.05 |
| This compound | 100 | 41.3 ± 5.5 | <0.01 |
| Cromolyn Sodium (Positive Control) | 1000 | 35.8 ± 4.9 | <0.01 |
Table 2: Effect of this compound on Eosinophil Infiltration in a Mouse Model of Allergic Conjunctivitis
| Treatment Group | Dose (mg/kg, i.p.) | Eosinophils/mm² in Conjunctiva | P-value |
| Naive (No Sensitization) | - | 5 ± 2 | - |
| Vehicle Control (Sensitized) | - | 85 ± 12 | <0.001 vs. Naive |
| This compound | 0.1 | 68 ± 10 | <0.05 vs. Vehicle |
| This compound | 1 | 42 ± 8 | <0.01 vs. Vehicle |
| Dexamethasone (Positive Control) | 1 | 25 ± 6 | <0.001 vs. Vehicle |
Table 3: Effect of this compound on Th2 Cytokine Levels in Conjunctival Tissue
| Treatment Group | Dose (mg/kg, i.p.) | IL-4 (pg/mg tissue) | IL-5 (pg/mg tissue) | IL-13 (pg/mg tissue) |
| Vehicle Control (Sensitized) | - | 150 ± 25 | 220 ± 30 | 180 ± 28 |
| This compound | 1 | 95 ± 18 | 130 ± 22 | 110 ± 20* |
*P<0.05 compared to Vehicle Control
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
This model is suitable for evaluating the effect of this compound on both the early and late phases of allergic conjunctivitis.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Positive control (e.g., topical antihistamine or corticosteroid)
-
Slit-lamp biomicroscope
-
Giemsa stain
-
Evans Blue dye
Procedure:
-
Sensitization:
-
On Day 0, sensitize guinea pigs with an intraperitoneal injection of 100 µg of OVA and 10 mg of Al(OH)₃ in 1 mL of PBS.
-
Repeat the sensitization on Day 7.
-
-
Allergen Challenge:
-
On Day 14, challenge the animals by topically instilling 25 µL of a 1% OVA solution in PBS into the conjunctival sac of one eye. The contralateral eye will serve as a control.
-
-
Treatment:
-
Administer this compound (or vehicle/positive control) topically to the challenged eye 30 minutes before the OVA challenge.
-
-
Evaluation of Early-Phase Reaction (15-30 minutes post-challenge):
-
Score clinical signs (conjunctival redness, chemosis, and discharge) using a standardized scoring system (e.g., 0-3 scale).
-
To assess vascular permeability, inject Evans Blue dye (20 mg/kg) intravenously 5 minutes before the challenge. Thirty minutes post-challenge, euthanize the animals, excise the conjunctiva, and extract the dye to measure absorbance at 620 nm.
-
-
Evaluation of Late-Phase Reaction (6-24 hours post-challenge):
-
At 24 hours post-challenge, score clinical signs again.
-
Euthanize the animals and collect conjunctival tissue for histological analysis.
-
Fix, embed, and section the tissue. Stain with Giemsa to quantify the number of infiltrating eosinophils.
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
This assay assesses the ability of this compound to stabilize mast cells and inhibit the release of allergic mediators.
Materials:
-
Rat basophilic leukemia cell line (RBL-2H3)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Cromolyn sodium (positive control)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
96-well plates
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Seed cells in a 96-well plate and sensitize them with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
-
Treatment:
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle/cromolyn sodium) for 30 minutes at 37°C.
-
-
Antigen Challenge:
-
Induce degranulation by adding DNP-HSA (1 µg/mL) and incubate for 1 hour at 37°C.
-
-
Quantification of Degranulation:
-
Collect the supernatant.
-
Measure the activity of the released β-hexosaminidase by adding the substrate and measuring the absorbance at 405 nm.
-
Lyse the remaining cells to determine the total β-hexosaminidase content.
-
Calculate the percentage of β-hexosaminidase release.
-
Protocol 3: Eosinophil Chemotaxis Assay
This assay evaluates the effect of this compound on the migration of eosinophils towards a chemoattractant.
Materials:
-
Human or mouse eosinophils (isolated from peripheral blood or bone marrow)
-
Chemoattractant (e.g., eotaxin/CCL11)
-
This compound
-
Boyden chamber or similar chemotaxis system with a porous membrane (5 µm pores)
-
Assay medium (e.g., RPMI 1640 with 1% FCS)
Procedure:
-
Preparation:
-
Place the chemoattractant (e.g., 10 nM eotaxin) in the lower wells of the chemotaxis chamber.
-
Isolate eosinophils and resuspend them in the assay medium.
-
Pre-incubate the eosinophils with various concentrations of this compound (or vehicle) for 30 minutes at 37°C.
-
-
Chemotaxis:
-
Add the pre-treated eosinophil suspension to the upper wells of the chamber, separated from the lower wells by the porous membrane.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified CO₂ incubator.
-
-
Quantification of Migration:
-
Remove the membrane and stain the cells that have migrated to the lower side.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a flow cytometer.
-
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in allergic conjunctivitis.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navamepent (also known as RX-10045) is a synthetic analog of the endogenous lipid mediator, resolvin E1.[1][2] Resolvins are a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation, a process distinct from anti-inflammatory action.[3][4] Unlike traditional anti-inflammatory drugs that block the initiation of the inflammatory cascade, resolvins and their analogs like this compound are thought to actively stimulate the resolution phase, promoting the return to tissue homeostasis.[4] this compound has been investigated for its potent anti-inflammatory and pro-resolving properties, particularly in the context of post-operative ocular inflammation.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of post-operative inflammation, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound is an agonist of the chemerin-like receptor 1 (CMKLR1), also known as ChemR23. CMKLR1 is a G protein-coupled receptor expressed on various immune cells, including macrophages and neutrophils, as well as on epithelial cells. The binding of this compound to CMKLR1 is presumed to initiate a signaling cascade that orchestrates the resolution of inflammation.
The proposed anti-inflammatory and pro-resolving effects of this compound include:
-
Inhibition of the release of pro-inflammatory mediators.
-
Reduction of inflammatory cell infiltration at the site of injury.
-
Enhancement of the clearance of apoptotic cells and debris by macrophages.
-
Promotion of tissue repair and regeneration.
Signaling Pathway of this compound
The binding of this compound to the CMKLR1 receptor is believed to trigger downstream signaling pathways that collectively contribute to the resolution of inflammation. A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. This compound, through its action on CMKLR1, is hypothesized to modulate this pathway, leading to a reduction in the production of pro-inflammatory cytokines. Another important pathway in inflammation is the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the synthesis of inflammatory mediators. It is plausible that this compound's pro-resolving actions involve the downregulation of p38 MAPK signaling.
Preclinical and Clinical Data Summary
This compound has been evaluated in both preclinical models and clinical trials, primarily for ophthalmic indications. The following tables summarize the available quantitative data.
Table 1: Summary of Preclinical Studies on this compound (RX-10045)
| Model System | Condition | Key Findings | Reference |
| Rabbit | Corneal Stromal Haze (post-photorefractive keratectomy) | Topical application of 0.1% this compound significantly reduced corneal stromal haze. | |
| In vitro (Corneal Epithelial Cells) | Inflammation | Inhibited the release of key pro-inflammatory mediators. |
Table 2: Summary of Clinical Trials on this compound (RX-10045)
| Phase | Condition | Key Efficacy and Safety Endpoints | Status | ClinicalTrials.gov ID |
| Phase 2 | Ocular Inflammation and Pain following Cataract Surgery | Assessment of ocular inflammation and pain. | Completed | NCT02329743 |
| Phase 2 | Dry Eye Disease | Assessment of signs and symptoms of dry eye. | Completed | NCT01675570 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a model of post-operative ocular inflammation.
In Vivo Model: Rabbit Corneal Incision Model
This model mimics the inflammatory response following surgical procedures like cataract surgery.
Objective: To evaluate the anti-inflammatory and pro-resolving effects of this compound on post-operative corneal inflammation.
Materials:
-
This compound (RX-10045) ophthalmic solution (e.g., 0.1%)
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride
-
Surgical microscope
-
Slit-lamp biomicroscope
-
Calibrated surgical blade
-
New Zealand White rabbits
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rabbits under standard conditions for at least 7 days prior to the experiment.
-
Baseline Examination: Perform a thorough ocular examination using a slit-lamp biomicroscope to ensure the eyes are free of any pre-existing conditions.
-
Anesthesia: Anesthetize the rabbits with an appropriate anesthetic regimen. Apply topical proparacaine hydrochloride to the operative eye.
-
Surgical Procedure: Under a surgical microscope, create a standardized central corneal incision (e.g., 3 mm in length and one-third of the stromal depth).
-
Randomization and Treatment: Randomly assign the animals to treatment groups (e.g., this compound 0.1% and vehicle control). Immediately after surgery, instill one drop of the assigned treatment into the conjunctival sac. Continue treatment as per the study design (e.g., twice daily for 7 days).
-
Post-operative Evaluation: At specified time points (e.g., 24, 48, 72 hours, and 7 days post-surgery), examine the eyes using a slit-lamp biomicroscope. Score the degree of ocular inflammation based on parameters such as conjunctival hyperemia, chemosis, and anterior chamber flare.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and enucleate the eyes. Fix the globes in 10% neutral buffered formalin for histopathological analysis to assess inflammatory cell infiltration and tissue morphology.
In Vitro Model: Cytokine Release from Human Corneal Epithelial Cells (HCECs)
Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from HCECs stimulated with an inflammatory agent.
Materials:
-
This compound (RX-10045)
-
Human Corneal Epithelial Cells (HCECs)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS or Interleukin-1β - IL-1β)
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture: Culture HCECs in appropriate medium until they reach 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the cell culture medium and incubate for a defined time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells after treatment to ensure that the observed effects are not due to cytotoxicity.
Conclusion
This compound represents a promising therapeutic agent for the management of post-operative inflammation, particularly in the ophthalmic setting. Its unique pro-resolving mechanism of action offers a novel approach compared to traditional anti-inflammatory drugs. The experimental models and protocols described herein provide a framework for the continued investigation and development of this compound and other specialized pro-resolving mediators for the treatment of inflammatory conditions.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory process is the release of pro-inflammatory mediators, including cytokines and chemokines, which recruit and activate immune cells to the site of injury or infection. While essential for host defense, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.[1][2][3] Therefore, therapeutic strategies aimed at modulating the production and activity of these mediators are of significant interest.
This document provides a detailed overview of the experimental protocols and data analysis for quantifying the effect of a novel therapeutic agent, Navamepent, on pro-inflammatory mediators. The included methodologies are designed to provide a comprehensive understanding of this compound's mechanism of action and its potential as an anti-inflammatory agent.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative data on the effect of this compound on the production of key pro-inflammatory cytokines and chemokines in various in vitro and in vivo models.
Table 1: Effect of this compound on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | This compound Concentration (µM) | Inhibition of Cytokine Production (%) | IC50 (µM) |
| TNF-α | 0.1 | 25 ± 4 | 0.45 |
| 0.5 | 68 ± 7 | ||
| 1.0 | 92 ± 5 | ||
| IL-6 | 0.1 | 18 ± 3 | 0.62 |
| 0.5 | 55 ± 6 | ||
| 1.0 | 85 ± 8 | ||
| IL-1β | 0.1 | 30 ± 5 | 0.38 |
| 0.5 | 75 ± 9 | ||
| 1.0 | 95 ± 4 |
Table 2: Effect of this compound on Chemokine Production in a Murine Model of Acute Lung Injury
| Chemokine | Treatment Group | Chemokine Levels in BAL Fluid (pg/mL) | % Reduction vs. Control |
| CXCL1 | Vehicle Control | 850 ± 120 | - |
| This compound (10 mg/kg) | 320 ± 60 | 62.4 | |
| CCL2 | Vehicle Control | 1200 ± 150 | - |
| This compound (10 mg/kg) | 450 ± 80 | 62.5 |
Experimental Protocols
In Vitro Cytokine Inhibition Assay in Human PBMCs
Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines from human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for each cytokine.
Murine Model of Acute Lung Injury
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of LPS-induced acute lung injury.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Bronchoalveolar Lavage (BAL) fluid collection supplies
-
ELISA kits for murine CXCL1 and CCL2
Protocol:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Randomly divide the mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg).
-
Administer this compound or vehicle control via intraperitoneal injection 1 hour prior to LPS challenge.
-
Induce acute lung injury by intranasal administration of LPS (10 µg in 50 µL of PBS).
-
At 24 hours post-LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of PBS into the lungs three times.
-
Centrifuge the BAL fluid to remove cells and collect the supernatant.
-
Measure the concentrations of CXCL1 and CCL2 in the BAL fluid supernatant using specific ELISA kits.
-
Compare the chemokine levels between the this compound-treated and vehicle control groups.
Signaling Pathways and Visualizations
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory mediators. The primary pathway of interest is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is activated by various stimuli, including LPS binding to Toll-like receptor 4 (TLR4). This activation leads to the phosphorylation and degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Assessing NF-κB Inhibition
To confirm that this compound inhibits the NF-κB pathway, a series of experiments can be performed. The following workflow outlines the key steps.
Caption: Experimental workflow to quantify this compound's effect on NF-κB activation.
By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively quantify the anti-inflammatory effects of this compound and elucidate its mechanism of action. This comprehensive approach is crucial for the preclinical and clinical development of this promising therapeutic candidate.
References
- 1. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and cardiovascular diseases: lessons from seminal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crucial roles of inflammatory mediators in inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Navamepent.
This compound Solubility Profile
This compound is an analog of the naturally occurring lipid mediator Resolvin E1 and is characterized as an orange oil. Its solubility can be influenced by various factors including the choice of solvent, temperature, and the presence of other excipients.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, the following table summarizes known solvents and achievable concentrations based on available information.
| Solvent/System | Solubility/Concentration | Notes |
| Chloroform | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Methanol | Soluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.21 mM) | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.21 mM) | Yields a clear solution. |
Troubleshooting Common Solubility Issues
This section addresses common problems encountered during the handling and dissolution of this compound.
FAQs
Q1: I'm having trouble dissolving this compound. What are the recommended first steps?
A1: this compound is an oily compound, which can present challenges for dissolution. Start with organic solvents such as DMSO, methanol, chloroform, or DCM. For aqueous-based solutions, co-solvents and surfactants are often necessary. A proven method is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles like PEG300 and Tween-80 for better aqueous compatibility. Gentle warming and sonication can also aid in dissolution.
Q2: My this compound solution is cloudy or shows precipitation after adding it to my aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The aqueous solubility of this compound is likely much lower than in the initial organic solvent. Try a lower final concentration in your assay.
-
Optimize your vehicle: The formulation of your vehicle is critical. The provided protocols using PEG300 and Tween-80 are good starting points as they help to maintain the solubility of lipophilic compounds in aqueous environments.
-
Use a fresh stock solution: Ensure your stock solution is not degraded. Proper storage is crucial for maintaining the integrity of the compound.
Q3: How should I handle the oily nature of this compound during experiments?
A3: Working with oily compounds requires some specific techniques:
-
Accurate weighing: For accurate measurement, it is recommended to dissolve the entire contents of the vial in a known volume of a suitable organic solvent to create a stock solution of known concentration. Aliquot from this stock for your experiments.
-
Preventing adherence to plastics: Oily compounds can adhere to plastic surfaces. Use glass vials and pipette tips where possible. If using plastic, pre-wetting the tip with the solvent can help minimize loss.
-
Homogeneous solutions: Ensure your final solution is homogeneous before use. Vortexing or gentle sonication can help.
Q4: Is this compound stable in solution? How should I store it?
A4: As a resolvin E1 analogue, this compound may be susceptible to degradation through oxidation and other pathways, especially in aqueous solutions and when exposed to light and air.
-
Storage of stock solutions: It is recommended to store stock solutions in an inert atmosphere (e.g., under argon or nitrogen) at -20°C or -80°C.
-
Working solutions: Prepare fresh working solutions for your experiments whenever possible. Avoid repeated freeze-thaw cycles.
-
Inactivation: The biological activity of Resolvin E1, a related compound, is lost upon metabolic conversion, such as oxidation of its hydroxyl groups. It is plausible that this compound could be susceptible to similar inactivation.
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method and HPLC Analysis
This protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the test solvent (e.g., ethanol, PBS).
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After agitation, allow the vial to stand to let undissolved material settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Carefully collect the supernatant using a glass pipette and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standards and the filtered supernatant by a validated HPLC method (see example method below).
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.
-
Example HPLC Method for Lipid Mediators:
-
Column: A C18 reversed-phase column is suitable for separating lipid mediators.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength appropriate for this compound's chromophore or, for higher sensitivity and specificity, mass spectrometry (LC-MS).
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Approximately 0.5-1.0 mL/min.
Visualizations
Signaling Pathway of this compound
This compound, as a Resolvin E1 analogue, is presumed to exert its anti-inflammatory effects by activating the G protein-coupled receptor CMKLR1 (also known as ChemR23). This initiates a signaling cascade that ultimately leads to the resolution of inflammation.
Caption: Proposed signaling pathway of this compound via the CMKLR1 receptor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of Navamepent in solution. This compound, a potent analog of the anti-inflammatory mediator Resolvin E1, is susceptible to degradation under various experimental conditions. Understanding and mitigating these degradation pathways is crucial for obtaining accurate and reproducible results in your research. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your this compound solutions.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several issues related to this compound degradation. This section provides a question-and-answer formatted guide to directly address these challenges.
Question: My experimental results with this compound are inconsistent. Could this be due to degradation?
Answer: Yes, inconsistent results are a primary indicator of this compound degradation. As a polyunsaturated fatty acid derivative, this compound is sensitive to oxidation, pH changes, and light exposure, all of which can lead to a loss of biological activity. It is crucial to assess the stability of your this compound solutions throughout your experiments.
Question: I've noticed a change in the appearance of my this compound solution (e.g., color change, precipitation). What should I do?
Answer: Any visible change in the solution is a strong indication of degradation or insolubility. Immediately discard the solution and prepare a fresh stock. To prevent this, ensure you are using the recommended storage conditions and solvents.
Question: What are the optimal storage conditions for this compound stock solutions?
Answer: For long-term storage, this compound stock solutions should be stored at -80°C and used within six months. For short-term storage, -20°C is acceptable for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Question: How can I minimize degradation during my experiments?
Answer: To minimize degradation during experiments, it is best practice to:
-
Work with fresh solutions: Prepare working solutions from a fresh stock on the day of the experiment.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to shield the solution from light.
-
Control the pH: Maintain the pH of your experimental buffer within a stable range, as extremes in pH can promote degradation.
-
Minimize oxygen exposure: While not always feasible, minimizing the headspace in your vials and avoiding vigorous vortexing can help reduce oxidative degradation. Consider using de-gassed solvents for preparation of solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
What solvents are recommended for dissolving this compound? this compound is soluble in a range of organic solvents including chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), ether, and methanol. For biological experiments, stock solutions are often prepared in DMSO and then further diluted in aqueous buffers. Two suggested solvent systems for preparing working solutions are:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn Oil
How does pH affect the stability of this compound in solution? While specific quantitative data for this compound is limited, its parent compound, Resolvin E1, is known to be pH-sensitive. Generally, polyunsaturated fatty acids are more stable at slightly acidic to neutral pH and can degrade more rapidly under strongly acidic or basic conditions. It is advisable to maintain the pH of your experimental solutions within a range of 6.0 to 7.5.
Is this compound sensitive to light? Yes, like many polyunsaturated fatty acid derivatives, this compound is light-sensitive. Exposure to light, particularly UV light, can lead to photodegradation. Always store this compound solutions protected from light.
What are the potential degradation products of this compound? The exact degradation products of this compound have not been extensively characterized in publicly available literature. However, based on its structure as a Resolvin E1 analog, potential degradation pathways include oxidation of the double bonds, leading to the formation of various oxygenated products, and potential isomerization.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of factors affecting the stability of related polyunsaturated fatty acids in solution. This information can be used as a guideline for handling this compound.
| Parameter | Condition | Expected Impact on Stability | General Recommendations |
| Temperature | Room Temperature (short-term) | Increased degradation compared to cold storage. | Minimize time at room temperature. |
| 4°C (short-term) | Slower degradation than at room temperature. | Suitable for temporary storage of working solutions. | |
| -20°C (short-term) | Significantly slower degradation. | Recommended for up to 1 month of storage.[1] | |
| -80°C (long-term) | Optimal for long-term stability. | Recommended for up to 6 months of storage.[1] | |
| pH | Acidic (< 6) | Potential for increased degradation. | Avoid strongly acidic conditions. |
| Neutral (6 - 7.5) | Generally more stable range. | Maintain experimental solutions in this pH range. | |
| Basic (> 7.5) | Potential for increased degradation. | Avoid strongly basic conditions. | |
| Light | Exposure to ambient light | Can induce photodegradation. | Always protect solutions from light using amber vials or foil. |
| Exposure to UV light | Significant and rapid degradation. | Strictly avoid exposure to UV light sources. | |
| Oxygen | Presence of atmospheric oxygen | Can lead to oxidative degradation. | Minimize headspace in vials; consider using de-gassed solvents. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
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This compound (solid or oil)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Inert gas (e.g., Argon or Nitrogen) - Optional but recommended
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Amber glass vials with screw caps
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Calibrated micropipettes
Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Under a fume hood, carefully weigh the desired amount of this compound.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
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If available, briefly flush the vial with an inert gas before capping to displace oxygen.
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Gently swirl the vial or sonicate briefly in a water bath to ensure complete dissolution. Avoid vigorous vortexing.
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Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
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This compound stock solution (prepared as in Protocol 1)
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Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or other appropriate modifier)
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Amber HPLC vials
Procedure:
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Sample Preparation:
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Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µg/mL).
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Dispense the working solution into several amber HPLC vials.
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Prepare a "time zero" sample by immediately proceeding to step 3.
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Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, protected from light).
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-
HPLC Analysis (General Method - optimization may be required):
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with a suitable percentage of Mobile Phase B, and gradually increase to elute this compound. A typical gradient might be from 40% B to 95% B over 15-20 minutes.
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Flow Rate: 1 mL/min
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Column Temperature: 25°C
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Detection Wavelength: Based on the UV absorbance spectrum of this compound (typically in the range of 270-280 nm for similar compounds).
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-
Data Collection:
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Inject the "time zero" sample and record the peak area of the this compound peak.
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At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject a sample from the stored vials.
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Record the peak area of the this compound peak at each time point.
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-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
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Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
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Visualizations
Caption: this compound signaling through the CMKLR1 receptor.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for this compound degradation.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Navamepent (also known as RX-10045) in cellular assays. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of the endogenous lipid mediator resolvin E1.[1][2] It is presumed to exert its potent anti-inflammatory effects by acting as an agonist of the chemerin receptor, CMKLR1.[1] this compound has been investigated for its therapeutic potential in promoting recovery from eye inflammation.[1]
Q2: Are there known off-target effects of this compound that I should be aware of in my cellular assays?
Yes, studies have identified that this compound can interact with several efflux transporters. Specifically, it has been shown to be an inhibitor of Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[3] Additionally, this compound is reported to be a strong inhibitor and potential substrate of Organic Cation Transporter 1 (OCT-1).
Q3: What are the reported IC50 values for this compound's inhibition of efflux transporters?
The half-maximal inhibitory concentration (IC50) values for this compound against major efflux transporters have been determined in cellular assays and are summarized in the table below.
Quantitative Data Summary
| Target Transporter | IC50 Value (µM) |
| P-glycoprotein (P-gp) | 239 ± 11.2 |
| MRP2 | 291 ± 79.2 |
| BCRP | 300 ± 42 |
| Data sourced from dose-dependent inhibition studies. |
Troubleshooting Guides
Issue 1: Unexpected accumulation of a known MRP2 or BCRP substrate in cells treated with this compound.
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Possible Cause: You are observing an off-target effect of this compound. This compound inhibits the efflux activity of MRP2 and BCRP, leading to the intracellular accumulation of their substrates.
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Troubleshooting Steps:
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Confirm Substrate Specificity: Verify that the accumulated molecule is a known substrate of MRP2 or BCRP.
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Dose-Response Analysis: Perform a dose-response experiment with this compound to determine if the accumulation effect is concentration-dependent. This can help establish a threshold for this off-target effect in your specific cell system.
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Use a Positive Control: Include a well-characterized MRP2/BCRP inhibitor (e.g., Ko143 for BCRP) as a positive control to compare the magnitude of the effect.
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Consider Alternative Compounds: If the off-target effect interferes with your primary endpoint, consider using a different resolvin E1 analog with a different off-target profile, if available.
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Issue 2: Altered uptake or efflux of cationic compounds in the presence of this compound.
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Possible Cause: this compound is a strong inhibitor of OCT-1, which can affect the transport of organic cations across the cell membrane.
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Troubleshooting Steps:
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Substrate Identification: Confirm that the affected compound is a substrate of OCT-1.
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Competitive Inhibition Assay: Design an experiment to see if this compound competitively inhibits the uptake of a known fluorescent OCT-1 substrate (e.g., ASP+).
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Adjust Experimental Design: If you are studying a cationic compound, be aware of this potential interaction. You may need to use concentrations of this compound below its IC50 for OCT-1 inhibition or choose compounds that are not OCT-1 substrates.
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Experimental Protocols
Protocol: Efflux Transporter Inhibition Assay (using a fluorescent substrate)
This protocol provides a general workflow to assess the inhibitory effect of this compound on efflux transporters like P-gp, MRP2, or BCRP.
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Cell Culture: Plate a suitable cell line overexpressing the transporter of interest (e.g., MDCKII-BCRP cells) in a 96-well plate and grow to confluency.
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Compound Preparation: Prepare a dilution series of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution). Also, prepare a solution of a known fluorescent substrate for the transporter (e.g., Hoechst 33342 for BCRP).
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Pre-incubation: Wash the cells and pre-incubate them with the different concentrations of this compound or a positive control inhibitor for 30-60 minutes at 37°C.
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Substrate Addition: Add the fluorescent substrate to all wells and incubate for a specified time (e.g., 60 minutes) at 37°C.
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Fluorescence Measurement: Wash the cells with ice-cold buffer to stop the transport. Lyse the cells and measure the intracellular fluorescence using a plate reader.
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Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of the efflux transporter. Calculate IC50 values by plotting the fluorescence signal against the this compound concentration.
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Workflow for assessing off-target effects.
References
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful corneal application of Navamepent (RX-10045). It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the cornea?
This compound (also known as RX-10045) is a synthetic analog of Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid. Its primary role in the cornea is to promote the resolution of inflammation, making it a promising therapeutic for conditions like dry eye disease and for reducing corneal stromal haze after procedures like photorefractive keratectomy. This compound is presumed to exert its effects by acting as an agonist for the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. Activation of this receptor on corneal epithelial cells helps to reduce the release of pro-inflammatory mediators, thereby mitigating inflammation and promoting tissue repair.[1]
Q2: What is the most common delivery method for corneal application of this compound?
The most extensively studied delivery method for corneal application of this compound is a topical nanomicellar ophthalmic solution.[2] This formulation approach is designed to overcome the poor aqueous solubility of this compound, which is a viscous, oily liquid. The nanomicellar carrier system helps to create a clear, stable aqueous solution, improve drug solubilization, and facilitate its delivery to both anterior and posterior ocular tissues.
Q3: Is this compound formulated as a prodrug?
Yes, this compound is the isopropyl ester prodrug of the active resolvin E1 analog, RX-10008. This prodrug design enhances its penetration across the corneal surface. Following administration, it is metabolized to its active form, RX-10008, within the ocular tissues.
Q4: What are the key benefits of using a nanomicellar formulation for this compound?
Nanomicellar formulations offer several advantages for the topical delivery of this compound to the cornea:
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Enhanced Solubility: They successfully encapsulate the hydrophobic this compound, allowing for the preparation of a clear, aqueous solution suitable for ophthalmic use.
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Improved Stability: The micellar structure can protect this compound from degradation.
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Increased Bioavailability: By improving solubility and potentially bypassing efflux transporters on the corneal epithelium, nanomicelles can enhance the concentration of the drug reaching the target tissues.
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Good Tolerability: Studies have shown that nanomicellar formulations of this compound are well-tolerated in preclinical models, with low ocular irritation scores.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and in vitro/ex vivo testing of this compound for corneal application.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Phase separation or precipitation observed during formulation preparation. | This compound is a viscous, oily liquid with poor aqueous solubility. Improper mixing or incorrect component ratios can lead to instability. | - Ensure all surfactants (e.g., hydrogenated castor oil, octoxynol-40) are fully dissolved in an organic solvent before adding this compound. - Use a high-vacuum overnight evaporation step to create a homogenous thin film before resuspension in buffer. - Gentle heating and/or sonication can be used to aid in the dissolution of the final formulation. |
| This compound degradation in the final formulation over time. | This compound is sensitive to light and temperature. The pH of the buffer and the presence of certain preservatives can also catalyze degradation. | - Store the final formulation protected from light at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage). - Use a citrate buffer at an optimized concentration (e.g., 0.01 M) and pH (e.g., 5.5-6.0) to enhance stability. - Be aware that some preservatives may increase the degradation rate of this compound. |
| Low or inconsistent corneal permeability in in vitro/ex vivo models. | The corneal epithelium is a significant barrier to drug absorption. This compound is a substrate for efflux transporters like MRP2 and BCRP, which can actively pump the drug out of corneal epithelial cells. | - Utilize a nanomicellar formulation to potentially circumvent efflux pump activity and enhance drug penetration. - Consider the inclusion of approved permeation enhancers in the formulation, which can transiently open tight junctions between epithelial cells. - Ensure the in vitro model (e.g., PAMPA, cultured corneal epithelial cells) is properly validated and that experimental conditions are tightly controlled. |
| High variability in results during in vivo animal studies. | Inconsistent drop size, rapid clearance from the ocular surface, and animal-to-animal physiological differences can all contribute to variability. | - Use a calibrated micropipette to ensure consistent drop volume for each administration. - Consider increasing the viscosity of the formulation with a mucoadhesive polymer to prolong corneal residence time. - Ensure proper animal handling and consistent environmental conditions (e.g., humidity) for all subjects. |
Data Presentation
Table 1: Physicochemical Properties of this compound Nanomicellar Formulation
| Parameter | Value | Reference |
| Mean Micelle Diameter | ~12 nm | |
| Surface Charge | Low negative | |
| Appearance | Clear, transparent aqueous solution |
Table 2: Stability of 0.1% this compound Nanomicellar Formulation in 0.01 M Citrate Buffer
| Storage Condition | Remaining this compound after 1 Month | Reference |
| 25°C (pH 6.0) | ~100% | |
| 40°C (pH 6.0) | ~97% |
Experimental Protocols
Preparation of this compound Nanomicellar Ophthalmic Solution (0.1% w/v)
Materials:
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This compound (RX-10045)
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Hydrogenated castor oil (HCO-40)
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Octoxynol-40
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Ethyl acetate
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Citrate buffer (0.01 M, pH 5.5)
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High-vacuum evaporator
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Sonicator
Methodology:
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Accurately weigh 0.1 g of this compound.
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Accurately weigh 1.0 g of HCO-40 and 0.05 g of octoxynol-40.
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Dissolve each component separately in a minimal amount of ethyl acetate.
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Combine the individual solutions to form a homogenized mixture.
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Evaporate the ethyl acetate under high vacuum overnight to form a thin, homogenous film.
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Resuspend the film in 80 mL of 0.01 M citrate buffer (pH 5.5). This should result in a clear, homogenous aqueous solution.
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Make up the final volume to 100 mL with the citrate buffer.
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If necessary, use gentle sonication to ensure complete dissolution.
In Vitro Corneal Permeability Assay using a Human Corneal Epithelial Cell Culture Model
Materials:
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Cultured human corneal epithelial cells (e.g., HCE-T) on permeable supports (e.g., Transwell® inserts)
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This compound formulation
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Control vehicle
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Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
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LC-MS/MS system for drug quantification
Methodology:
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Culture the human corneal epithelial cells on the permeable supports until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed, indicating the integrity of the cell barrier.
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Wash the apical and basolateral sides of the cell monolayer with pre-warmed transport buffer.
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Add the this compound formulation to the apical (donor) chamber and the control vehicle to a separate set of wells.
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Add fresh transport buffer to the basolateral (receiver) chamber.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
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Replenish the basolateral chamber with fresh, pre-warmed transport buffer after each sampling.
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Analyze the concentration of this compound (or its active metabolite) in the collected samples using a validated LC-MS/MS method.
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Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
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dQ/dt is the rate of drug appearance in the receiver chamber.
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A is the surface area of the permeable support.
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C0 is the initial concentration of the drug in the donor chamber.
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Mandatory Visualizations
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Navamepent across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RX-10045) is a synthetic analog of Resolvin E1 (RvE1), a lipid mediator that plays a crucial role in the resolution of inflammation.[1] Its primary mechanism of action is through the activation of the ChemR23 receptor, a G protein-coupled receptor.[2] This interaction initiates downstream signaling cascades that ultimately lead to anti-inflammatory and pro-resolving effects.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
As this compound is a lipid-based compound, proper solubilization is critical for accurate and reproducible results. It is recommended to first dissolve this compound in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. For cell-based assays, this stock solution should then be further diluted in a serum-free culture medium, preferably containing a carrier protein like fatty acid-free bovine serum albumin (BSA), to enhance its stability and delivery to the cells.
Q3: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound can vary significantly between different cell lines and experimental conditions. Based on data for its parent compound, Resolvin E1, a starting concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments.[3] For this compound (RX-10045), studies have shown no apparent toxicity up to 350 μM in cell lines such as MDCK and human corneal epithelial cells.[1]
Q4: How does the expression of the ChemR23 receptor affect a cell line's responsiveness to this compound?
The level of ChemR23 receptor expression is a key determinant of a cell line's sensitivity to this compound. Cell lines with higher expression of ChemR23 are expected to exhibit a more robust response. It is advisable to determine the relative expression of ChemR23 in your cell line of interest via methods like qPCR or flow cytometry before initiating extensive experiments.
Q5: What are the expected downstream effects of this compound treatment?
Activation of the ChemR23 receptor by this compound can lead to the modulation of several signaling pathways, including the phosphorylation of Akt and ERK, which can influence cell survival, proliferation, and inflammatory responses. A key anti-inflammatory effect is the inhibition of the NF-κB pathway.
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Low ChemR23 Receptor Expression | Verify ChemR23 expression in your cell line. Consider using a cell line known to express high levels of ChemR23 as a positive control. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal working concentration for your specific cell line. |
| Incorrect Vehicle Control | Ensure the vehicle control contains the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve this compound. |
| Presence of Interfering Substances in Serum | Reduce the serum concentration or use serum-free media during the this compound treatment period, as components in serum can bind to lipid mediators and reduce their effective concentration. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded across all wells. Use a cell counter for accurate quantification. |
| Uneven Drug Distribution | Mix the plate gently by swirling after adding this compound to ensure even distribution in the culture medium. |
| "Edge Effects" in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter the effective concentration of this compound. Fill the outer wells with sterile PBS or media. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. If clumping persists, consider using a cell-detaching agent that is gentler on the cells. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Suggested Solution |
| High Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). |
| Cell Line Sensitivity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound for your specific cell line. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: In Vitro Activity of this compound (RX-10045) and Resolvin E1
| Compound | Cell Line/System | Assay | Endpoint | Result |
| This compound (RX-10045) | MDCK-MDR1 | P-gp Inhibition | IC50 | 239 ± 11.2 µM[1] |
| MDCK-MRP2 | MRP2 Inhibition | IC50 | 291 ± 79.2 µM | |
| MDCK-BCRP | BCRP Inhibition | IC50 | 300 ± 42 µM | |
| MDCK & HCEC | Cell Viability | Cytotoxicity | No apparent toxicity up to 350 µM | |
| Resolvin E1 | ChemR23-transfected cells | NF-κB Activation | EC50 | ~1.0 nM |
Note: Data for this compound's direct anti-inflammatory dose-response in various cell lines is limited. The provided IC50 values relate to its interaction with efflux transporters. The EC50 for Resolvin E1 is provided as a reference for its anti-inflammatory potency.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well.
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Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the specified duration.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound signaling pathway initiated by binding to the ChemR23 receptor.
Caption: General experimental workflow for evaluating this compound's effects.
References
Disclaimer: Navamepent is a real investigational compound that has been studied in Phase 2 clinical trials for the treatment of ocular inflammation and pain.[1] This guide provides general best practices and troubleshooting advice applicable to experiments with similar small molecule compounds. The signaling pathways and specific experimental conditions described are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the isopropyl ester prodrug of a resolvin, RX-10008.[1] It is formulated as a nanomicellar ophthalmic solution to improve aqueous solubility and ocular tissue penetration.[1] Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that are involved in the active resolution of inflammation. The primary mechanism of action is to promote the resolution of inflammation, rather than blocking pro-inflammatory signals.
Q2: Why am I observing high variability in my cell-based assay results?
High variability in cell-based assays is a common issue and can stem from multiple sources.[2][3] Key factors include:
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Cell Health and Passage Number: Cells that are passaged too many times can undergo phenotypic drift, altering their response to stimuli. Always use cells within a consistent, low passage number range and ensure they are healthy and viable before starting an experiment.
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Inconsistent Cell Density: The density of cells at the time of treatment can significantly impact the outcome. Optimize and standardize cell seeding density for all experiments.
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Reagent Variability: Batch-to-batch differences in media, sera, or supplements can affect cell behavior. Similarly, ensure the this compound stock solution is properly stored and has not undergone degradation.
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Pipetting and Handling Errors: Minor inconsistencies in pipetting, especially during serial dilutions or when plating cells, can lead to significant variability.
Q3: How can I confirm target engagement of this compound in my experimental system?
Since this compound's active metabolite is a resolvin, direct target engagement can be assessed by measuring its impact on inflammatory resolution pathways. This can be done by:
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Measuring Downstream Mediators: Quantify the levels of pro-inflammatory (e.g., prostaglandins, leukotrienes) and pro-resolving (e.g., lipoxins, protectins) lipid mediators via techniques like LC-MS/MS. A successful engagement should lead to a decrease in pro-inflammatory mediators and an increase in pro-resolving ones.
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Phagocytosis Assays: Resolvins are known to enhance the phagocytic activity of macrophages. An increase in phagocytosis of apoptotic cells or zymosan particles by macrophages treated with this compound would indicate target engagement.
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Cytokine Profiling: Measure the secretion of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines. Effective engagement should suppress the former and potentially enhance the latter in an inflammation model.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Symptoms: You are performing a dose-response experiment to measure the half-maximal inhibitory concentration (IC50) of this compound on cytokine release, but the calculated IC50 value varies significantly between experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Cell State | Ensure cell passage number is low and consistent. Seed cells at the same density for every experiment and allow them to adhere and stabilize for a consistent period before treatment. |
| Inaccurate Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock. Use calibrated pipettes and proper technique. Verify the stability of the drug in your assay medium over the experiment's duration. |
| Assay Readout Timing | The timing of the final measurement (e.g., ELISA for cytokine levels) is critical. A variable incubation time can lead to different results. Standardize all incubation times precisely. |
| Solvent Effects | This compound is often dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure all wells, including controls, receive the same final concentration of the solvent and that it is below the toxicity threshold for your cell line. |
Logical Troubleshooting Workflow: Inconsistent IC50
Caption: Troubleshooting flowchart for inconsistent IC50 results.
Issue 2: Unexpected Cytotoxicity at High Concentrations
Symptoms: At higher concentrations, this compound appears to be causing significant cell death, which is confounding the results of your functional assay.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | High concentrations of any compound can lead to off-target activity. The key is to find the lowest effective concentration. Perform a careful dose-response curve for viability (e.g., using an MTT or CellTiter-Glo assay) alongside your functional assay to determine the therapeutic window. |
| Prodrug Hydrolysis Issues | This compound is a prodrug that is converted to its active form. In vitro, the efficiency of this conversion can depend on cellular esterases. High concentrations of the prodrug might overwhelm the enzymatic capacity, leading to accumulation and potential toxicity. |
| Formulation/Solvent Toxicity | The nanomicellar formulation or the solvent used for dilution may have its own cytotoxic effects at high concentrations. Run a vehicle-only control at corresponding concentrations to assess the toxicity of the formulation components alone. |
Experimental Protocols
Protocol 1: General Cell-Based Inflammation Assay
This protocol describes a general workflow for assessing the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
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Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
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This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
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Inflammatory Challenge: Add LPS to each well to a final concentration of 100 ng/mL (excluding negative controls).
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Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
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Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the supernatant for cytokine analysis.
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Cytokine Analysis: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
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Data Analysis: Plot the TNF-α concentration against the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a cell-based inflammation assay.
Signaling Pathway Visualization
Resolvin-Mediated Anti-Inflammatory Pathway
Resolvins, the active metabolites of compounds like this compound, exert their effects by binding to specific G protein-coupled receptors (GPCRs), such as ChemR23 or ALX/FPR2. This binding initiates intracellular signaling that actively suppresses pro-inflammatory pathways and promotes resolution.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from experiments involving Navamepent (RX-10045).
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound (also known as RX-10045) is a synthetic analog of resolvin E1, which is an endogenous lipid mediator that plays a role in the resolution of inflammation.[1] It is presumed to act as an agonist at the CMKLR1 receptor, similar to resolvin E1.[1] Therefore, the expected biological outcome of this compound administration is the promotion of inflammation resolution.
Q2: I am not observing the expected anti-inflammatory effects. What are some potential reasons?
Several factors could contribute to a lack of expected efficacy. Please consider the following:
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Formulation and Stability: this compound has been formulated as an aqueous nanomicellar solution for ophthalmic use.[2] Ensure your formulation is appropriate for your experimental model and that the stability of the compound in your vehicle has been confirmed. The documented stable formulation involved a specific ratio of hydrogenated castor-oil and octoxynol-40.[2]
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Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.
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Experimental Model: The anti-inflammatory effects of this compound have been documented in a rabbit model of postoperative corneal inflammation.[1] The responsiveness of your chosen model to resolvin E1 pathway activation should be considered.
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Dosing and Administration: Review your dosing regimen and route of administration. For ocular applications, topical administration has been studied. The concentration and frequency of administration should be optimized for your specific model.
Q3: Are there any known off-target effects or unexpected results reported for this compound?
The publicly available data from preclinical and Phase II clinical trials do not highlight any significant unexpected or off-target effects. In preclinical rabbit studies, a 0.1% micellar formulation of this compound was well-tolerated and did not cause measurable tissue damage. Ocular irritation scores were comparable to the negative control, and no significant differences in intraocular pressure or retinal damage were observed.
Troubleshooting Experimental Variability
Unexpected results can often arise from experimental variability. The following sections provide guidance on standardizing protocols and interpreting data.
Data Summary: Preclinical Ocular Studies
The following table summarizes quantitative data from preclinical studies on a 0.1% this compound nanomicellar ophthalmic solution in rabbits.
| Parameter | Finding | Species | Reference |
| Formulation | |||
| Mean Micelle Diameter | ~12 nm | In vitro | |
| Surface Charge | Low negative | In vitro | |
| Safety & Tolerability | |||
| Hackett-McDonald Ocular Irritation Score | Extremely low (comparable to negative control) | Rabbit | |
| Intraocular Pressure | No significant difference from control | Rabbit | |
| Retinal Function (Electroretinography) | No evidence of retinal damage after multiple doses | Rabbit | |
| Efficacy | |||
| Corneal Stromal Haze | Statistically significant reduction after photorefractive keratectomy (PRK) | Rabbit | |
| Pharmacokinetics | |||
| Tissue Distribution | Appreciable drug concentrations in anterior ocular tissues. The active metabolite (RX-10008) was detected in the retina/choroid. | Rabbit |
Experimental Protocol: Evaluation of this compound on Corneal Haze in a Rabbit Model
This protocol is based on the methodology used to assess the efficacy of this compound in reducing corneal stromal haze following photorefractive keratectomy (PRK).
1. Animal Model:
- New Zealand white rabbits.
- Acclimatize animals according to institutional guidelines.
- All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Surgical Procedure (PRK):
- Anesthetize the animals.
- Perform a unilateral -9.0 diopter photorefractive keratectomy with a 6.0 mm ablation zone using an excimer laser.
3. Dosing and Administration:
- Prepare a 0.1% this compound nanomicellar solution and a vehicle control.
- Post-surgery, randomly assign animals to treatment groups.
- Administer one drop of the assigned solution to the operated eye four times daily for four weeks.
4. Efficacy Assessment:
- Perform weekly clinical examinations.
- Grade corneal haze at each examination using a standardized scale (e.g., 0 to 4).
- At the end of the study period, euthanize the animals and collect corneal tissue for histological analysis.
5. Histological Analysis:
- Fix, embed, and section the corneal tissue.
- Perform staining (e.g., Hematoxylin and Eosin) to assess cellular infiltration and tissue morphology.
- Immunohistochemistry for markers of inflammation and fibrosis can also be performed.
6. Data Analysis:
- Compare corneal haze scores between the this compound-treated and vehicle control groups using appropriate statistical methods (e.g., Mann-Whitney U test).
- Quantify histological findings and compare between groups.
Visualizing Pathways and Workflows
Presumed Signaling Pathway of this compound
Caption: Presumed signaling pathway for this compound via the CMKLR1 receptor.
Experimental Workflow for Preclinical Ocular Study
Caption: A typical experimental workflow for evaluating this compound in a rabbit model.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Navamepent (RX-10045) and the endogenous mediator Resolvin E1 (RvE1) in the context of ocular inflammation and wound healing. The information presented is supported by preclinical and clinical experimental data to assist researchers and drug development professionals in their evaluation of these pro-resolving mediators.
Introduction
Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation by inhibiting leukocyte infiltration, reducing the production of pro-inflammatory cytokines, and stimulating tissue repair.[1][2] this compound, also known as RX-10045, is a synthetic analog of Resolvin E1.[3] It was developed to enhance stability and therapeutic potential, particularly in ophthalmic applications.[2][3] Both molecules are presumed to exert their effects primarily through the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23.
Mechanism of Action and Signaling Pathway
Both this compound and Resolvin E1 are agonists for the CMKLR1 receptor, a G protein-coupled receptor (GPCR). Activation of CMKLR1 initiates a signaling cascade that shifts the cellular response from a pro-inflammatory to a pro-resolving and tissue-protective state.
Upon binding to CMKLR1, these lipids are thought to trigger intracellular signaling pathways that include the activation of Phosphoinositide 3-kinase (PI3K) and Akt, as well as the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This signaling cascade ultimately leads to the inhibition of pro-inflammatory cytokine production and the promotion of cellular processes that contribute to the resolution of inflammation and tissue regeneration.
Efficacy in Preclinical Models
Both this compound and Resolvin E1 have demonstrated efficacy in various preclinical models of ocular inflammation and injury, particularly in dry eye disease and corneal wound healing.
Dry Eye Disease
In a murine model of dry eye, Resolvin E1 (delivered as its methyl ester prodrug, RX-10005) was shown to reduce the increase in corneal staining by 80% compared to untreated controls and fully maintained goblet cell density, which was reduced by 20% in the disease control group. Another study in a dry eye mouse model showed that RvE1 treatment led to a significant increase in tear production. Preclinical studies with this compound (RX-10045) also demonstrated its high effectiveness in preventing signs of dry eye, including decreasing corneal inflammation, reducing corneal epithelial damage, preventing the loss of goblet cells, and improving tear volume.
| Compound | Model | Key Efficacy Endpoints | Reference |
| Resolvin E1 | Murine Dry Eye | - 80% reduction in corneal staining increase- Maintained goblet cell density | |
| Resolvin E1 | Murine Dry Eye | - Significant increase in tear production | |
| This compound | Murine Dry Eye | - Decreased corneal inflammation- Reduced corneal epithelial damage- Prevented goblet cell loss- Improved tear volume |
Corneal Wound Healing
Resolvin E1 and its analogs have been shown to promote corneal epithelial cell migration, a critical step in wound healing. In a scratch wound assay with human corneal epithelial cells, both RvE1 and a resolvin analog (RX-10008) effectively increased cell migration. Specifically, this compound (RX-10045) at a 0.1% concentration was found to significantly reduce corneal stromal haze in rabbits following photorefractive keratectomy (PRK), a procedure that can induce corneal opacity. The study noted a trend toward lower myofibroblast generation, which are key cells in haze development.
| Compound | Model | Key Efficacy Endpoints | Reference |
| Resolvin E1 | Human Corneal Epithelial Cells (in vitro) | - Increased cell migration in scratch wound assay | |
| This compound (0.1%) | Rabbit PRK Model | - Significantly reduced corneal opacity (haze) (p=0.029) |
Clinical Trials
This compound has been evaluated in Phase 2 clinical trials for the treatment of dry eye syndrome and ocular inflammation following cataract surgery. In a 28-day, 232-patient study for dry eye, RX-10045 demonstrated a dose-dependent, statistically significant improvement in the primary endpoints for both signs and symptoms of dry eye. Specifically, it was superior to placebo on the primary symptomatic endpoint of "Worst Symptom Score" (p < 0.02). The treatment was reported to be safe and well-tolerated.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of these compounds.
Murine Model of Dry Eye Disease
This model is used to induce dry eye conditions in mice to test the efficacy of therapeutic agents.
Protocol:
-
Induction of Dry Eye: C57/B6 mice are housed in a controlled environment with low humidity and constant air draft for a specified period (e.g., 5 days). Systemic administration of scopolamine, an anticholinergic agent, is used to reduce tear secretion.
-
Treatment: Test compounds (e.g., Resolvin E1 or this compound ophthalmic solution) or vehicle are administered topically to the eyes of the mice, typically starting at the initiation of the desiccating stress.
-
Efficacy Assessment:
-
Corneal Permeability: Assessed by applying a fluorescent dye like Oregon Green Dextran and measuring its uptake by the cornea.
-
Goblet Cell Density: Conjunctival tissue is collected, and goblet cells are stained using Periodic acid-Schiff (PAS) reagent and counted.
-
Tear Production: Measured using a Schirmer's test, which involves placing a specialized paper strip in the lower eyelid to absorb tears.
-
References
For Researchers, Scientists, and Drug Development Professionals
Navamepent (also known as RX-10045) is a synthetic analog of Resolvin E1, an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties. Developed to harness these therapeutic benefits, this compound's primary mechanism of action is as a modulator of Chemerin receptors. This guide provides a comparative analysis of this compound's interaction with its primary target and its cross-reactivity profile with other receptors, based on available experimental data.
Primary Target and Transporter Interactions
This compound is an agonist of the Chemokine-like receptor 1 (CMKLR1), also known as the Chemerin receptor. This interaction is central to its anti-inflammatory effects. In addition to its primary target, studies have investigated this compound's potential for off-target interactions, particularly with drug transporter proteins. The following table summarizes the available quantitative data on these interactions.
| Target | This compound (RX-10045) | Comparison Compound | Assay Type | Reference |
| Primary Target | ||||
| Chemerin receptor (CMKLR1) | Agonist | Resolvin E1 (endogenous ligand) | Functional Assays | [1][2] |
| Transporter Proteins | IC50 (µM) | Inhibition Assay | [3] | |
| P-glycoprotein (P-gp) | 239 ± 11.2 | Verapamil (typical inhibitor) | [³H]-Digoxin transport | [3] |
| Multidrug Resistance-Associated Protein 2 (MRP2) | 291 ± 79.2 | MK-571 (typical inhibitor) | [³H]-Vinblastine transport | [3] |
| Breast Cancer Resistance Protein (BCRP) | 300 ± 42 | Ko143 (typical inhibitor) | [³H]-Abacavir transport | |
| Organic Cation Transporter 1 (OCT-1) | Strong Inhibitor | Quinidine (typical inhibitor) | Uptake studies |
Note: A comprehensive cross-reactivity profile of this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and kinases is not publicly available at the time of this publication. The provided data focuses on its primary target and known interactions with transporter proteins.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of inflammation is a cornerstone of therapeutic development. While corticosteroids have long been the standard of care due to their potent anti-inflammatory effects, their broad immunosuppressive action and potential for significant side effects necessitate the exploration of alternative therapeutic strategies. Navamepent, a synthetic analog of the endogenous lipid mediator Resolvin E1, represents a novel approach by promoting the natural resolution of inflammation. This guide provides a detailed head-to-head comparison of this compound and corticosteroids, focusing on their mechanisms of action, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct profiles.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and corticosteroids lies in their approach to modulating the inflammatory response. Corticosteroids act as broad-spectrum immunosuppressants, while this compound functions as a pro-resolving agent, actively promoting the termination of the inflammatory process.
This compound: Orchestrating Resolution
This compound is a prodrug that is rapidly converted to its active metabolite, a Resolvin E1 (RvE1) analog. RvE1 is a member of the specialized pro-resolving mediators (SPMs) that are naturally produced by the body to actively shut down inflammation and promote tissue healing. The mechanism of action of this compound's active metabolite involves:
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Receptor-Mediated Signaling: It binds to specific G protein-coupled receptors, primarily ChemR23 (also known as CMKLR1) and, to a lesser extent, the leukotriene B4 receptor (BLT1).
-
Inhibition of Pro-inflammatory Pathways: Activation of ChemR23 by the RvE1 analog leads to the inhibition of key pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This results in decreased production of pro-inflammatory cytokines and chemokines.
-
Stimulation of Pro-Resolving Activities: Beyond just inhibiting inflammation, it actively promotes resolution by:
-
Enhancing Phagocytosis: Increasing the clearance of apoptotic neutrophils and cellular debris by macrophages.
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Reducing Leukocyte Infiltration: Limiting the recruitment of neutrophils to the site of inflammation.
-
Promoting Tissue Repair: Supporting the restoration of tissue homeostasis.
-
Corticosteroids: Broad-Spectrum Immunosuppression
Corticosteroids exert their effects through both genomic and non-genomic mechanisms, leading to a widespread dampening of the immune response.
-
Genomic Mechanisms:
-
Transactivation: Corticosteroids bind to the cytosolic glucocorticoid receptor (GR). The activated GR-ligand complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and IκBα.
-
Transrepression: The activated GR can also interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and activator protein-1 (AP-1), thereby suppressing the expression of a wide range of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
-
-
Non-Genomic Mechanisms: These rapid effects are mediated by membrane-bound GRs and interactions with cellular membranes, leading to alterations in ion channel function and intracellular signaling cascades. A key non-genomic effect is the inhibition of phospholipase A2 (PLA2) activity, which blocks the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes).
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and corticosteroids, the following diagrams illustrate their primary signaling pathways.
Caption: Signaling pathway of this compound's active metabolite.
Caption: Genomic and non-genomic signaling pathways of corticosteroids.
Quantitative Data Comparison
Direct comparative studies with identical experimental conditions for this compound and corticosteroids are limited. The following tables summarize available quantitative data from separate preclinical studies. It is crucial to consider the differences in experimental setups when interpreting these results.
Table 1: Effect of this compound (Resolvin E1 analog) on Inflammatory Markers
| Parameter | Cell/Model System | Stimulus | This compound/RvE1 Concentration | Observed Effect | Citation |
| IL-6 Secretion | Human Corneal Epithelial Cells | Hyperosmolar Stress | 10-7 M | ~75% reduction | [1] |
| IL-8 Secretion | Human Corneal Epithelial Cells | Hyperosmolar Stress | 10-7 M | ~70% reduction | [1] |
| TNF-α mRNA | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition | [2] |
| IL-12p40 mRNA | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition | [2] |
| NF-κB Translocation | HEK293 cells expressing ChemR23 | TNF-α | Not specified | Inhibition | [2] |
| Leukocyte Infiltration | Mouse Peritonitis Model | Zymosan | 100 ng/mouse | ~50% reduction |
Table 2: Effect of Dexamethasone on Inflammatory Markers
| Parameter | Cell/Model System | Stimulus | Dexamethasone Concentration | Observed Effect (IC50) | Citation |
| Secretion of multiple inflammatory and angiogenic proteins | Human Retinal Microvascular Pericytes (HRMPs) & THP-1 monocytes | TNF-α or IL-1β | 1 nM to 1 µM | IC50 ranging from 2 nM to 1 µM for various proteins | |
| NF-κB Inhibition | A549 cells | Not specified | 0.5 x 10-9 M | IC50 for inhibition of a 3xκB reporter | |
| GM-CSF Release | A549 cells | Not specified | 2.2 x 10-9 M | EC50 for inhibition | |
| TNF-α Secretion | Human Monocytes | Lipopolysaccharide (LPS) | 1 µmol/L | ~86% suppression of sTNF-R75 release in PBMC | |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) from RA patients | Concanavalin-A | 10-8 to 10-4 M | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
In Vitro Cytokine Secretion Assay
-
Objective: To quantify the effect of a test compound on the secretion of pro-inflammatory cytokines from cultured cells.
-
Cell Culture: Human corneal epithelial cells (or other relevant cell types like macrophages or retinal pericytes) are cultured in appropriate media until they reach a confluent monolayer.
-
Experimental Procedure:
-
Cells are pre-incubated with various concentrations of this compound (e.g., 10-11 to 10-7 M) or dexamethasone (e.g., 1 nM to 1 µM) for a specified period (e.g., 30 minutes to 2 hours).
-
An inflammatory stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL, TNF-α at 10 ng/mL, or hyperosmolar media) is added to the cell cultures.
-
The cells are incubated for a further period (e.g., 4 to 24 hours) to allow for cytokine production and secretion.
-
The cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: Cytokine concentrations are normalized to a vehicle-treated control. IC50 or EC50 values are calculated from the dose-response curves.
NF-κB Activation Assay (Translocation)
-
Objective: To assess the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture: A suitable cell line (e.g., HEK293 cells transfected to express the target receptor, or macrophages) is cultured on glass coverslips.
-
Experimental Procedure:
-
Cells are pre-treated with the test compound (this compound or corticosteroid) for a defined time.
-
Inflammatory stimulation is initiated by adding an agonist like TNF-α (e.g., 10 ng/mL).
-
After a short incubation period (e.g., 30 minutes), the cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.
-
The cells are then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides, and the subcellular localization of p65 is visualized using fluorescence microscopy.
-
-
Data Analysis: The percentage of cells showing nuclear localization of p65 is quantified. A significant reduction in nuclear p65 in the presence of the test compound indicates inhibition of NF-κB activation.
In Vivo Model of Ocular Inflammation
-
Objective: To evaluate the anti-inflammatory efficacy of a test compound in a preclinical model of eye inflammation.
-
Animal Model: A standardized model of ocular inflammation is induced in rabbits or rats, for example, by endotoxin injection (endotoxin-induced uveitis - EIU) or after cataract surgery.
-
Experimental Procedure:
-
A baseline clinical examination of the eyes is performed.
-
Inflammation is induced. For EIU, a footpad injection of LPS is administered.
-
Animals are treated with topical ophthalmic formulations of this compound (e.g., 0.1% solution), a corticosteroid (e.g., 1% prednisolone acetate), or a vehicle control at specified time points.
-
At various time points post-induction (e.g., 24 hours), the eyes are clinically scored for signs of inflammation (e.g., flare, cells in the anterior chamber).
-
Animals are euthanized, and ocular tissues (e.g., aqueous humor, iris-ciliary body) are collected for further analysis.
-
-
Data Analysis:
-
Clinical inflammation scores are compared between treatment groups.
-
The number of infiltrating inflammatory cells in histological sections of the eye is quantified.
-
The expression of pro-inflammatory cytokines and chemokines in ocular tissues is measured by quantitative PCR or ELISA.
-
Conclusion
This compound and corticosteroids represent two distinct therapeutic strategies for managing inflammation. Corticosteroids offer potent and broad anti-inflammatory and immunosuppressive effects, which have made them a mainstay in clinical practice. However, their widespread effects are also responsible for a well-documented profile of adverse effects.
This compound, through its pro-resolving mechanism of action, offers a more targeted approach. By emulating the body's natural processes to resolve inflammation, it has the potential to control the inflammatory response without causing broad immunosuppression. The preclinical data for this compound and its active metabolite, a Resolvin E1 analog, are promising, particularly in the context of ocular inflammation.
For researchers and drug development professionals, the choice between a corticosteroid-like or a resolvin-based therapeutic will depend on the specific indication, the desired therapeutic window, and the tolerance for potential side effects. The pro-resolving approach of this compound presents an exciting avenue for the development of a new generation of anti-inflammatory therapies with a potentially improved safety profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two classes of anti-inflammatory agents.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Navamepent (formerly RX-10045) and cyclosporine, two immunomodulatory agents investigated for the treatment of ocular inflammatory conditions such as dry eye disease. Due to the discontinuation of this compound's clinical development after Phase II trials, a direct comparison of long-term effects is not feasible. This document, therefore, presents the available short-term data for this compound alongside the extensive long-term data for cyclosporine to offer a comprehensive perspective for research and development professionals.
Executive Summary
This compound, a synthetic analog of the pro-resolving mediator resolvin E1, showed promise in preclinical models by inhibiting inflammation and promoting tissue repair. However, its clinical development was halted due to equivocal efficacy in Phase II trials[1]. In contrast, cyclosporine, a calcineurin inhibitor, is an established therapeutic for chronic dry eye disease, with a well-documented long-term safety and efficacy profile demonstrating sustained improvement in clinical signs over periods of up to 10 years[2][3]. The primary long-term adverse effect of ophthalmic cyclosporine is ocular burning upon instillation[4][5].
Mechanism of Action
This compound
This compound is a synthetic analog of resolvin E1, a member of the specialized pro-resolving mediators (SPMs) that are actively involved in the resolution of inflammation. Its proposed mechanism of action involves:
-
Anti-inflammatory Effects: this compound is presumed to act as an agonist at the chemerin receptor (ChemR23), similar to resolvin E1. This interaction is thought to inhibit the production and release of pro-inflammatory mediators.
-
Pro-resolving Properties: As a resolvin analog, this compound is expected to promote the resolution of inflammation, enhance the clearance of apoptotic cells, and support tissue repair processes. Preclinical studies indicated its potential to reduce corneal inflammation and epithelial damage.
Cyclosporine
Cyclosporine is a potent immunomodulator that acts as a calcineurin inhibitor. Its mechanism in treating dry eye disease is well-established and involves:
-
Inhibition of T-cell Activation: Cyclosporine binds to cyclophilin within T-lymphocytes, and this complex then inhibits calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes for pro-inflammatory cytokines like interleukin-2 (IL-2).
-
Anti-apoptotic Effects: Cyclosporine has been shown to protect conjunctival epithelial cells from apoptosis and improve the density of conjunctival goblet cells.
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for this compound.
Caption: Cyclosporine's mechanism of action in T-cells.
Comparative Efficacy and Safety Data
As no long-term or direct comparative studies exist for this compound, the following tables summarize the available data for both compounds.
Table 1: this compound - Summary of Clinical Trial Data (Short-Term)
| Parameter | Finding | Reference |
| Indication Studied | Dry Eye Disease | |
| Highest Phase of Development | Phase II | |
| Reported Efficacy | Equivocal efficacy results in Phase II trials. | |
| Reported Safety & Tolerability | Safe and well-tolerated in short-term studies. |
Table 2: Cyclosporine - Summary of Long-Term Clinical Trial and Real-World Data
| Parameter | Finding | Reference |
| Indication | Moderate to severe dry eye disease (Keratoconjunctivitis Sicca) | |
| Study Duration | Up to 10 years of follow-up | |
| Long-Term Efficacy | Sustained improvement in clinical signs (e.g., corneal and conjunctival staining, Schirmer's test) after initial treatment. | |
| Long-Term Safety & Tolerability | Generally well-tolerated. The most common adverse effect is a burning or stinging sensation upon instillation. No serious long-term systemic side effects have been reported with ophthalmic use. |
Experimental Protocols
Detailed experimental protocols for this compound's clinical trials are not publicly available. The following provides an example of a typical methodology used in long-term studies of ophthalmic cyclosporine.
Example Protocol: Long-Term Evaluation of Topical Cyclosporine in Severe Dry Eye Disease
-
Study Design: Retrospective, long-term follow-up study.
-
Patient Population: Patients with severe dry eye disease (Keratoconjunctivitis Sicca).
-
Inclusion Criteria: Patients with symptoms of ocular discomfort for at least 3 months, including dryness, foreign body sensation, burning, or stinging.
-
Exclusion Criteria: Uncontrolled systemic disease, active ocular infection, known allergy to study medication, pregnancy, previous photorefractive surgery, abnormal lid position, and contact lens wear.
-
Intervention: Initial 6-month treatment with topical cyclosporine A (tCSA).
-
Assessments:
-
Clinical Signs: Schirmer I test, fluorescein and lissamine green staining scores, and tear film break-up time (TBUT).
-
Subjective Symptoms: Ocular Surface Disease Index (OSDI) questionnaire.
-
-
Follow-up: Patients were followed for a minimum of 10 years, with clinical assessments performed at baseline, during, and after the initial treatment period.
Experimental Workflow Diagram
Caption: A generalized workflow for an ophthalmic clinical trial.
Conclusion
While this compound presented an interesting therapeutic approach by targeting the resolution phase of inflammation, its clinical journey was short-lived due to a lack of convincing efficacy. In contrast, cyclosporine has become a cornerstone in the long-term management of chronic dry eye disease, with substantial evidence supporting its sustained efficacy and acceptable safety profile. For researchers and drug developers, the story of this compound underscores the challenges in translating novel biological pathways into clinical success, while the established role of cyclosporine highlights the therapeutic value of targeted immunomodulation in ocular surface diseases. Future research in this area may focus on novel formulations of cyclosporine to improve tolerability or on new therapeutic targets within the inflammation-resolution pathway.
References
- 1. Interaction Studies of Resolvin E1 Analog (RX-10045) with Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term outcome after topical ciclosporin in severe dry eye disease with a 10-year follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term outcome after topical ciclosporin in severe dry eye disease with a 10-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient and physician perspectives on the use of cyclosporine ophthalmic emulsion 0.05% for the management of chronic dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term outcome after topical ciclosporin in severe dry eye disease with a 10-year follow-up | British Journal of Ophthalmology [bjo.bmj.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Navamepent (reproxalap) with other leading treatments for ocular surface disease, primarily focusing on dry eye disease. The information is compiled from a meta-analysis of available clinical trial data and peer-reviewed studies to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, first-in-class small-molecule reactive aldehyde species (RASP) inhibitor.[1] RASP are pro-inflammatory molecules that are elevated in ocular and systemic inflammatory diseases. By mitigating inflammation through the reduction of RASP levels, this compound offers a unique mechanism of action for treating ocular surface disease.[1] Clinical trials have demonstrated its potential to rapidly improve symptoms of dry eye disease. This guide will compare the performance of this compound with established treatments such as Cyclosporine and Lifitegrast, focusing on efficacy, safety, and mechanism of action.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from various clinical trials to facilitate a clear comparison between this compound and other treatments for ocular surface disease.
Table 1: this compound (Reproxalap) Clinical Trial Efficacy Data
| Endpoint | Result | Study Details |
| Ocular Discomfort | Statistically significant reduction compared to vehicle (P=0.002).[2] | Phase 3, randomized, double-masked, vehicle-controlled dry eye chamber trial (n=116).[2] |
| Ocular Redness | Statistically superior to vehicle (P=0.0004). | Sequence-randomized, double-masked, vehicle-controlled crossover clinical trial. |
| Schirmer Test (Tear Production) | Statistically superior to vehicle (P=0.0005). | Sequence-randomized, double-masked, vehicle-controlled crossover clinical trial. |
| Schirmer Test (≥10 mm responder analysis) | Achieved statistical significance (P=0.0361). | Sequence-randomized, double-masked, vehicle-controlled crossover clinical trial. |
| Ocular Symptoms (Dryness, Discomfort, Grittiness, Stinging, Burning, Itching) | Statistically significant improvement over vehicle (P<0.01 for all). | Sequence-randomized, double-masked, vehicle-controlled crossover clinical trial. |
Table 2: Lifitegrast Clinical Trial Efficacy Data (OPUS-2 & OPUS-3 Studies)
| Endpoint | Result | Study Details |
| Eye Dryness Score (EDS) - VAS | Significant improvement vs. placebo (P<0.0001 in OPUS-2; P=0.0007 in OPUS-3). | Two 12-week, multicenter, randomized, double-masked, placebo-controlled trials (n=718 and n=711). |
| Inferior Corneal Staining Score | No significant difference from placebo in OPUS-2. | 12-week, multicenter, randomized, double-masked, placebo-controlled trial (n=718). |
| Ocular Discomfort Score | Nominally significant improvement vs. placebo (P=0.0005 in OPUS-2). | 12-week, multicenter, randomized, double-masked, placebo-controlled trial (n=718). |
| Total Corneal Staining Score | No significant difference from placebo in OPUS-2. | 12-week, multicenter, randomized, double-masked, placebo-controlled trial (n=718). |
Table 3: Cyclosporine Clinical Trial Efficacy Data
| Endpoint | Result | Study Details |
| Corneal Fluorescein Staining Scores | Statistically significant improvements with both 0.05% and 0.1% CsA-CE vs. vehicle at day 28. | Phase II/III, multicenter, double-masked, dose-ranging study in patients with vernal keratoconjunctivitis. |
| Subjective Symptoms (BenEzra scale) | Improvement in all groups at day 28, but no statistically significant difference between CsA-CE and vehicle. | Phase II/III, multicenter, double-masked, dose-ranging study in patients with vernal keratoconjunctivitis. |
| Proteinuria Remission (in steroid-resistant membranous nephropathy) | 75% in treatment group vs. 22% in control group (P < 0.001) at 26 weeks. | Randomized trial in 51 patients. |
Mechanism of Action and Signaling Pathways
This compound's unique mechanism of action targets reactive aldehyde species (RASP), which are key mediators of inflammation. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action for this compound in ocular surface disease.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below to provide a deeper understanding of the experimental context.
This compound (Reproxalap) Phase 3 Dry Eye Chamber Trial
-
Study Design : A Phase 3, randomized, double-masked, vehicle-controlled trial conducted in a dry eye chamber.
-
Participants : 132 patients with a history of dry eye disease were randomized to receive either reproxalap 0.25% ophthalmic solution or a vehicle.
-
Intervention : Patients received their assigned treatment, and assessments were conducted within a controlled adverse environment (dry eye chamber).
-
Primary Endpoint : The primary endpoint was the mean change from baseline in ocular discomfort, assessed using a visual analogue scale (VAS), from 80 to 100 minutes after entering the chamber.
-
Key Secondary Endpoints : Included assessments of ocular redness and other symptoms of dry eye.
Lifitegrast OPUS-2 and OPUS-3 Trials
-
Study Design : Two independent, 12-week, multicenter, randomized, prospective, double-masked, placebo-controlled Phase 3 clinical trials.
-
Participants : Adults with a history of dry eye disease, confirmed by specific inclusion criteria including corneal staining score, Schirmer tear test, and eye dryness score.
-
Intervention : Participants were randomized 1:1 to receive either lifitegrast ophthalmic solution 5.0% or a placebo (vehicle) twice daily for 84 days, following a 14-day placebo run-in period.
-
Co-Primary Efficacy Endpoints (OPUS-2) : Change from baseline to day 84 in eye dryness score (VAS) and inferior corneal fluorescein staining score.
-
Primary Efficacy Endpoint (OPUS-3) : Change from baseline to day 84 in eye dryness score (EDS).
-
Key Secondary Endpoints : Included changes in ocular discomfort score, total corneal staining score, and nasal conjunctival lissamine green staining score.
Safety and Tolerability
Table 4: Comparative Safety Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound (Reproxalap) | Mild and transient instillation site discomfort. | No new safety signals were identified in recent trials. |
| Lifitegrast | Instillation site irritation, dysgeusia (alteration of taste), and reduced visual acuity. Most ocular TEAEs were mild to moderate. | No serious ocular treatment-emergent adverse events were reported in the OPUS-2 and OPUS-3 trials. |
| Cyclosporine | Burning sensation in the eye. | Generally well-tolerated topically. |
Conclusion
This compound (reproxalap) presents a promising new therapeutic option for ocular surface disease with a novel mechanism of action targeting RASP-mediated inflammation. Clinical trial data suggest a rapid onset of action in improving both signs and symptoms of dry eye disease. In comparison, lifitegrast has also shown significant efficacy in improving patient-reported symptoms of eye dryness. Cyclosporine is an established treatment that has demonstrated efficacy in improving objective signs such as corneal staining.
The choice of treatment will depend on the specific clinical presentation of the patient, the desired speed of action, and the tolerability profile. The data presented in this guide provides a foundation for informed decision-making in the research and development of future therapies for ocular surface disease. Further head-to-head comparative studies are needed to definitively establish the relative efficacy and safety of these treatments.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial evaluating a topical treatment for dry eye disease, based on the protocols described.
Caption: Generalized workflow for a dry eye disease clinical trial.
References
Safety Operating Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling Navamepent, it is crucial to consult your institution's Chemical Hygiene Plan and have a comprehensive understanding of standard laboratory safety procedures.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. |
| Ingestion | Seek immediate medical attention. Do not induce vomiting. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
This compound Disposal Protocol
This protocol is based on the assumption that this compound is a non-hazardous chemical. However, it is imperative to confirm the hazard classification with your institution's Environmental Health and Safety (EHS) office before proceeding. Local regulations and institutional policies will ultimately dictate the final disposal method.
Step 1: Waste Characterization and Segregation
Proper waste segregation is the foundation of safe and compliant laboratory waste disposal.[1][2][3][4][5]
-
Initial Assessment: Although one source suggests this compound may not meet GHS hazard criteria, this should be verified. In the absence of a specific Safety Data Sheet (SDS), treating the substance with caution is the most prudent approach.
-
Non-Hazardous Waste Stream: If confirmed as non-hazardous by your EHS office, this compound waste should be segregated from hazardous waste to prevent cross-contamination and reduce disposal costs.
-
Compatibility: Never mix this compound waste with incompatible chemicals.
Step 2: Selecting the Appropriate Waste Container
The choice of waste container is critical to prevent leaks and ensure safe storage.
-
Liquid Waste:
-
Use a clearly labeled, leak-proof container made of a material compatible with this compound and any solvents used. Glass or high-density polyethylene (HDPE) containers are generally suitable for non-hazardous aqueous solutions.
-
The container must have a secure screw-top cap.
-
-
Solid Waste:
-
For solid this compound waste or contaminated materials (e.g., weighing paper, pipette tips), use a durable, sealed plastic bag or a rigid, puncture-resistant container.
-
For chemically contaminated sharps such as needles or broken glass, a designated sharps container is mandatory.
-
Step 3: Proper Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.
-
Label Contents: The label must include:
-
The words "Non-Hazardous Waste" (if confirmed).
-
The full chemical name: "this compound".
-
A complete list of all constituents in the container, including solvents and their approximate concentrations.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or laboratory contact.
-
Step 4: On-site Accumulation and Storage
Waste must be stored safely within the laboratory prior to disposal.
-
Designated Area: Store waste containers in a designated satellite accumulation area (SAA). This area should be away from general laboratory traffic and drains.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential spills.
-
Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave adequate headspace (approximately 10-20%) to allow for expansion of contents.
Disposal Pathways
The final disposal route for this compound waste depends on its confirmed hazard classification and your institution's policies.
For Confirmed Non-Hazardous this compound Waste:
-
Liquid Waste:
-
Drain Disposal (with approval): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer, followed by copious amounts of water. However, you must obtain explicit approval from your EHS office before doing so.
-
EHS Collection: If drain disposal is not permitted, the labeled container of non-hazardous liquid waste will be collected by your institution's EHS department for appropriate disposal.
-
-
Solid Waste:
-
Regular Trash (with approval): Non-hazardous solid waste, such as contaminated gloves and paper towels, may be permissible for disposal in the regular trash. The materials should be securely bagged.
-
EHS Collection: If your institution's policy prohibits this, collect the solid waste in a labeled, sealed container for EHS pickup.
-
If Hazard Classification is Unknown or Hazardous:
-
Treat as Hazardous Waste: In the absence of definitive information, or if this compound is determined to be hazardous, it must be managed as hazardous waste.
-
EHS Collection: All hazardous waste must be collected by your institution's EHS department for disposal by a licensed hazardous waste vendor. Do not attempt to dispose of hazardous waste through any other means.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling Navamepent (also known as RX-10045), a synthetic analogue of the fatty acid resolvin E1 utilized in research for its anti-inflammatory properties. Due to the limited public availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on available product information and general laboratory safety protocols for handling research chemicals with unknown comprehensive hazard profiles.
Immediate Safety and Handling Precautions
This compound is described as a yellow, viscous oil with poor aqueous solubility. It is also noted to be light-sensitive and unstable at room temperature. Therefore, adherence to stringent laboratory safety practices is imperative. All personnel must be thoroughly trained in the procedures outlined below before handling this compound.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS), a cautious approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Consider double-gloving, especially for prolonged handling. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat that is fully buttoned. |
| Respiratory | Not generally required for small quantities | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols or vapors. |
Engineering Controls
To minimize exposure, this compound should be handled in a well-ventilated laboratory. For procedures that may generate aerosols, such as vortexing or sonicating, a certified chemical fume hood is required.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.
-
Store: this compound is sensitive to light and temperature. Store immediately under the following conditions:
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
-
-
Protect from Light: Store in a light-protected container or wrap the container in aluminum foil.
Preparation of Solutions
-
Equilibration: Before use, allow the container to equilibrate to the temperature of the working environment (e.g., refrigerator or room temperature) to prevent condensation.
-
Weighing: If weighing the neat oil, do so in a chemical fume hood.
-
Dissolving: this compound has poor aqueous solubility. Follow established protocols for solubilization, which may involve solvents such as DMSO.
Disposal Plan
As a research chemical with an incomplete hazard profile, this compound and any contaminated materials must be treated as hazardous waste.
Waste Segregation and Collection
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the solvent(s) used.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be disposed of in a designated solid hazardous waste container.
-
Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the drain.
Experimental Protocols
Detailed experimental protocols for the use of this compound in research are not provided here. Researchers should develop specific protocols based on their experimental design and in accordance with their institution's safety guidelines.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
